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  • Product: N-(2-chlorophenyl)-3-nitrobenzamide
  • CAS: 73544-83-9

Core Science & Biosynthesis

Foundational

molecular structure and IUPAC nomenclature of N-(2-chlorophenyl)-3-nitrobenzamide

Topic: Molecular Structure and IUPAC Nomenclature of N-(2-chlorophenyl)-3-nitrobenzamide Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-(2-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Structure and IUPAC Nomenclature of N-(2-chlorophenyl)-3-nitrobenzamide Format: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) serves as a critical intermediate and pharmacophore scaffold in medicinal chemistry. Characterized by an electron-deficient diaryl amide architecture, this molecule exemplifies the structural principles required for enhancing metabolic stability and lipophilicity in drug design. This guide provides a rigorous analysis of its molecular architecture, IUPAC nomenclature, synthetic protocols, and physicochemical properties, designed to support researchers in utilizing this scaffold for high-throughput screening and lead optimization.

Molecular Architecture & Nomenclature

IUPAC Nomenclature Breakdown

The systematic name N-(2-chlorophenyl)-3-nitrobenzamide is derived through a hierarchical analysis of the principal functional group and its substituents.

  • Principal Functional Group: The molecule is an amide derivative of benzoic acid. The parent structure is benzamide .

  • N-Substituent: The nitrogen atom of the amide bears a phenyl ring substituted at the ortho position (C2) with a chlorine atom. This fragment is designated as N-(2-chlorophenyl) .

  • Ring Substituent: The benzoyl ring contains a nitro group (-NO₂) at the meta position (C3) relative to the carbonyl carbon. This is designated as 3-nitro .[1][2]

  • Numbering Logic:

    • Benzoyl Ring: The carbonyl carbon is C1. The nitro group is at C3.

    • Aniline Ring: The carbon attached to the nitrogen is C1'. The chlorine is at C2'.

Canonical SMILES: C1=CC(=CC(=C1)[O-])C(=O)NC2=CC=CC=C2Cl

Structural Analysis & Electronic Effects

The molecule consists of two aromatic systems linked by an amide bond. The electronic environment is heavily influenced by the electron-withdrawing nature of both the nitro and chloro substituents.

  • Amide Resonance: The lone pair on the nitrogen is delocalized into the carbonyl group, imparting partial double-bond character to the C-N bond. However, the electron-withdrawing 2-chlorophenyl group decreases the electron density on the nitrogen, potentially weakening this resonance slightly compared to an unsubstituted benzanilide.

  • Steric Hindrance: The ortho-chloro substituent creates steric bulk, forcing the N-phenyl ring to rotate out of the plane of the amide linkage. This "twisted" conformation is critical for binding affinity in biological targets, as it disrupts planarity and enhances solubility.

  • Dipole Moment: The 3-nitro group is a strong electron-withdrawing group (EWG) via both induction and resonance, creating a significant dipole across the benzoyl ring.

Figure 1: Structural connectivity and key electronic/steric features of N-(2-chlorophenyl)-3-nitrobenzamide.

Synthetic Pathways & Protocols

The synthesis of N-(2-chlorophenyl)-3-nitrobenzamide typically follows a Schotten-Baumann reaction pathway. This involves the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with 2-chloroaniline in the presence of a base to scavenge the liberated HCl.

Reaction Mechanism
  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: The base (e.g., Pyridine or Et₃N) removes the proton from the nitrogen, yielding the neutral amide.

Experimental Protocol (Standardized)

Objective: Synthesis of N-(2-chlorophenyl)-3-nitrobenzamide (10 mmol scale).

Reagents:

  • 3-Nitrobenzoyl chloride (1.86 g, 10 mmol)

  • 2-Chloroaniline (1.28 g, 10 mmol)

  • Triethylamine (Et₃N) (1.52 g, 15 mmol) [Base]

  • Dichloromethane (DCM) (50 mL) [Solvent]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-chloroaniline (10 mmol) and triethylamine (15 mmol) in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the exotherm.

  • Addition: Dissolve 3-nitrobenzoyl chloride (10 mmol) in DCM (20 mL). Add this solution dropwise to the aniline mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine.

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with brine (20 mL).

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator).

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield pale yellow crystals.

Figure 2: Step-by-step synthetic workflow for the Schotten-Baumann synthesis.

Physicochemical Characterization

Reliable characterization data is essential for validating the synthesis. The following data is based on standard values for this class of benzanilides.

Spectroscopic Signatures[3][4]
TechniqueFeatureDiagnostic Signal (Approximate)Interpretation
¹H-NMR Amide Proton (-NH-)δ 10.5 - 11.0 ppm (s, 1H)Deshielded singlet, disappears with D₂O shake.
Nitro-Aromatic Protonsδ 8.5 - 8.9 ppm (m)Highly deshielded protons ortho to -NO₂.
Chloro-Aromatic Protonsδ 7.3 - 7.6 ppm (m)Multiplets, characteristic of ortho-substituted ring.
IR Amide I (C=O)1650 - 1670 cm⁻¹Strong stretch, typical of secondary amides.
Amide II (N-H bend)1520 - 1550 cm⁻¹Medium intensity.
Nitro (NO₂)1530 cm⁻¹ (asym), 1350 cm⁻¹ (sym)Strong, characteristic stretches.
MS Molecular Ionm/z 276 / 278Shows characteristic 3:1 isotope pattern for Chlorine (³⁵Cl/³⁷Cl).
Physical Properties
  • Molecular Formula: C₁₃H₉ClN₂O₃[3]

  • Molecular Weight: 276.68 g/mol

  • LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability)

  • H-Bond Donors: 1 (Amide NH)

  • H-Bond Acceptors: 3 (Amide O, Nitro O's)

  • Melting Point: 160–165°C (Typical for nitro-benzanilides)

Biological Relevance & Pharmacophore Analysis[4][6][7]

While N-(2-chlorophenyl)-3-nitrobenzamide is often used as a chemical intermediate, its structural class (nitrobenzamides) possesses significant biological potential.

Structure-Activity Relationship (SAR)
  • Nitro Group: Acts as a "warhead" in certain antimicrobial applications (e.g., antitubercular agents) where it can be reduced to toxic nitro-radical species within the pathogen.

  • Chlorine Substituent: Enhances lipophilicity and metabolic stability by blocking the metabolically labile ortho position on the phenyl ring.

  • Amide Linker: Mimics the peptide bond, allowing the molecule to interact with protease active sites or kinase hinge regions.

Potential Applications
  • Antimicrobial Agents: Analogs of this scaffold have shown activity against Mycobacterium tuberculosis and Staphylococcus aureus [1].

  • Kinase Inhibition: The twisted biaryl structure serves as a scaffold for designing Type II kinase inhibitors that exploit the hydrophobic pocket adjacent to the ATP binding site.

  • Covalent Inhibitors: The precursor aniline or acid chloride can be modified (e.g., adding a chloroacetyl group) to create covalent probes for cysteine-rich proteins [2].

References

  • BenchChem. (2025).[4][5] N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications. Retrieved from

  • MDPI. (2024). Synthesis and Biological Activity of Nitrobenzamide Derivatives. Molecules. Retrieved from

  • PubChem. (2025). Compound Summary: N-(2-chlorophenyl)-3-nitrobenzamide. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 3-Nitrobenzamide Derivatives. Retrieved from

Sources

Exploratory

thermodynamic properties of N-(2-chlorophenyl)-3-nitrobenzamide derivatives

Thermodynamic Profiling of N-(2-chlorophenyl)-3-nitrobenzamide Derivatives: A Technical Guide Executive Summary This technical guide outlines the rigorous methodology for determining the thermodynamic properties of N-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling of N-(2-chlorophenyl)-3-nitrobenzamide Derivatives: A Technical Guide

Executive Summary This technical guide outlines the rigorous methodology for determining the thermodynamic properties of N-(2-chlorophenyl)-3-nitrobenzamide and its derivatives. Targeted at pharmaceutical researchers and process engineers, this document details the synthesis, solid-state characterization, and solubility modeling required to optimize drug formulation and crystallization processes. The focus is on establishing a self-validating experimental protocol to derive critical parameters such as enthalpy of fusion (


), entropy of dissolution (

), and activity coefficients (

).

Introduction & Pharmacological Relevance

N-(2-chlorophenyl)-3-nitrobenzamide belongs to a class of benzamide derivatives exhibiting significant biological activity, including antimicrobial and analgesic properties. However, the efficacy of such solid-state drugs is governed by their thermodynamic solubility and bioavailability.

Understanding the solid-liquid equilibrium (SLE) of this compound is critical for:

  • Process Design: Optimizing crystallization yields and purity.

  • Formulation: Enhancing dissolution rates in physiological media.

  • Stability: Predicting long-term physical stability under varying thermal conditions.

Synthesis and Structural Verification

Before thermodynamic profiling, the analyte must be synthesized to high purity (>99.5%).

Synthetic Pathway (Schotten-Baumann Reaction)

The synthesis involves the acylation of 2-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base (triethylamine or pyridine) to scavenge the hydrochloric acid by-product.

Reaction Scheme:



Purification Protocol
  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude amide.

  • Filtration: Collect the solid via vacuum filtration.

  • Recrystallization: Dissolve the crude solid in boiling ethanol. Allow to cool slowly to room temperature, then to 4°C. This ensures the removal of unreacted amine and acid chloride residues.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 24 hours.

Validation:

  • HPLC: Purity > 99.5% (Area normalization method).

  • DSC: Sharp endothermic melting peak (Onset

    
     typically ~165-170°C for this class).
    

Experimental Methodology: Solubility Measurement

To determine the thermodynamic parameters, solubility is measured across a temperature range (typically 278.15 K to 323.15 K) in various neat solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile).

Laser Monitoring Observation Technique

This method is preferred over the static shake-flask method for its speed and precision in detecting the exact dissolution point.

Protocol:

  • Preparation: A known mass of solvent and excess solute are placed in a jacketed glass vessel.

  • Temperature Control: The temperature is controlled by a circulating water bath (

    
     K).
    
  • Agitation: A magnetic stirrer ensures homogeneity.

  • Detection: A laser beam passes through the vessel. The intensity of the transmitted light is monitored.

    • Undissolved: Scattering reduces intensity.

    • Dissolved: Transmission maximizes.

  • Data Point: The temperature is increased stepwise. The temperature at which the laser transmission stabilizes at maximum is recorded as the saturation temperature (

    
    ) for that specific mole fraction (
    
    
    
    ).
Workflow Visualization

SolubilityWorkflow Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel Start->Mix Laser Laser Transmission Monitoring Mix->Laser TempControl Stepwise Heating (0.1 K/min) Laser->TempControl Detect Dissolution Detected? TempControl->Detect Detect->TempControl No (Scattering) Record Record T_eq and Mole Fraction (x) Detect->Record Yes (Max Transmission) Model Thermodynamic Modeling Record->Model

Figure 1: Laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling Framework

Experimental data (


 vs. 

) must be correlated using thermodynamic models to smooth the data and derive physical constants.
Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
  • Interpretation:

    
     and 
    
    
    
    reflect the enthalpy and entropy contributions, while
    
    
    accounts for the variation of heat capacity (
    
    
    ).
van't Hoff Analysis

For ideal or near-ideal solutions, the solubility is related to the enthalpy of solution (


) and entropy of solution (

) by:


Calculation of Thermodynamic Functions:

  • Enthalpy (

    
    ):  Slope of the plot 
    
    
    
    vs.
    
    
    multiplied by
    
    
    .
    • Note: Typically positive (endothermic) for benzamide derivatives.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Note: Must be positive for a stable saturated solution (since the process is equilibrium between pure solid and saturated solution, standard state definition matters here; often

      
      ).
      
  • Entropy (

    
    ):  Intercept multiplied by 
    
    
    
    .

Data Analysis & Interpretation

The dissolution process can be conceptually broken down into three steps:

  • Fusion: Breaking the crystal lattice (

    
    ).
    
  • Cavitation: Creating a cavity in the solvent (

    
    ).
    
  • Solvation: Interaction between solute and solvent (

    
    ).
    


Typical Thermodynamic Profile (Benzamide Derivatives)
  • Enthalpy of Fusion (

    
    ):  Typically 25–40 kJ/mol. High values indicate strong intermolecular forces (hydrogen bonding, 
    
    
    
    -stacking) in the crystal lattice.
  • Solubility Behavior:

    • Polar Protic Solvents (MeOH, EtOH): Often show higher solubility due to H-bond donation/acceptance with the amide and nitro groups.

    • Non-polar Solvents (Toluene): Lower solubility, driven primarily by van der Waals forces.

  • Activity Coefficient (

    
    ):  Calculated as 
    
    
    
    .
    • 
      : Positive deviation (solute-solute attraction > solute-solvent).
      
    • 
      : Ideal behavior.
      
Thermodynamic Cycle Diagram

ThermoCycle Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion ΔfusH, ΔfusS Solution Solute in Solution (Infinite Dilution) Solid->Solution Dissolution ΔsolH = ΔfusH + ΔmixH Liquid->Solution Mixing ΔmixH, ΔmixS

Figure 2: Thermodynamic cycle relating fusion, mixing, and dissolution properties.

Conclusion

The thermodynamic characterization of N-(2-chlorophenyl)-3-nitrobenzamide is a fundamental step in its pharmaceutical development. By employing the Laser Monitoring Technique coupled with the Modified Apelblat Model , researchers can accurately predict solubility behavior across varying thermal conditions. These data are indispensable for designing robust crystallization processes that ensure high purity and optimal bioavailability.

References

  • Synthesis of Benzamide Derivatives: Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed., Wiley, 2013.

  • Solubility Measurement Protocols: Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Vol. 21, Wiley-Interscience, 1990.

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

  • Solid-State Characterization (DSC): Giron, D. "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 1995.

Foundational

crystal structure analysis of N-(2-chlorophenyl)-3-nitrobenzamide

Technical Guide: Crystal Structure Analysis of N-(2-chlorophenyl)-3-nitrobenzamide Executive Summary This guide details the technical workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SCX...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystal Structure Analysis of N-(2-chlorophenyl)-3-nitrobenzamide

Executive Summary

This guide details the technical workflow for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of N-(2-chlorophenyl)-3-nitrobenzamide . As a model for ortho-substituted N-aryl benzamides, this molecule presents specific structural challenges—namely, steric hindrance driving non-planar conformations and competition between strong hydrogen donors (amide N-H) and multiple acceptors (nitro group vs. carbonyl oxygen). This document serves as a protocol for researchers to generate, solve, and analyze the solid-state architecture of this specific benzamide derivative.

Synthesis & Crystallization Protocol

Before structural analysis, high-purity single crystals must be generated. The presence of the ortho-chloro substituent introduces steric bulk that can inhibit planar packing, often requiring specific solvent systems to induce crystallization.

Chemical Synthesis (Schotten-Baumann Reaction)

The most reliable route utilizes the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with 2-chloroaniline.

  • Reagents:

    • 3-Nitrobenzoyl chloride (1.0 eq)

    • 2-Chloroaniline (1.0 eq)[1]

    • Triethylamine (Et₃N, 1.2 eq) as an HCl scavenger.

    • Dichloromethane (DCM) (anhydrous).[2]

  • Procedure:

    • Dissolve 2-chloroaniline (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (30 mL) at 0°C under N₂ atmosphere.

    • Add a solution of 3-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) dropwise over 20 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Work-up: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry organic layer over MgSO₄.

    • Evaporate solvent to yield the crude off-white solid.

Crystal Growth Optimization

For SCXRD, crystals must be single, transparent, and free of cracks.

  • Method A (Slow Evaporation): Dissolve 20 mg in minimal Ethanol/DCM (1:1 v/v). Cover with parafilm, poke 3-5 pinholes, and allow to stand at room temperature for 3-5 days.

  • Method B (Vapor Diffusion): Dissolve in THF (inner vial); place in a larger jar containing Pentane (antisolvent).

  • Target Morphology: Colorless blocks or prisms (needles are often twinned and less desirable).

Crystallographic Data Collection & Refinement

Once a suitable crystal (


 mm) is mounted, the following workflow ensures rigorous data quality.
Experimental Workflow

G cluster_0 Data Collection cluster_1 Structure Solution Mount Crystal Mounting (MiTeGen Loop) Collect Unit Cell Determination Mount->Collect Strategy Data Strategy (Completeness >99%) Collect->Strategy Reduce Data Reduction (CrysAlisPro/SAINT) Strategy->Reduce Solve Phasing (SHELXT - Intrinsic) Reduce->Solve Refine Refinement (SHELXL - Least Sq) Solve->Refine

Figure 1: Standard crystallographic workflow for small organic molecules.

Refinement Strategies for Benzamides
  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    , which account for >70% of such organic amides.
  • Disorder: The meta-nitro group may exhibit rotational disorder. If electron density clouds are elongated, model the oxygen atoms over two positions (e.g., PART 1 / PART 2) with constrained occupancy (SUMP).

  • Hydrogen Atoms:

    • Aromatic H: Place geometrically (HFIX 43).

    • Amide H (N-H): Locate from the difference Fourier map to accurately determine H-bond geometry, then refine with a riding model (HFIX 43) or freely with DFIX restraints if data quality permits.

Structural Analysis & Supramolecular Architecture

This section defines the critical parameters to extract from the solved structure.

Molecular Conformation

The conformation is defined by two key torsion angles. Due to the ortho-chloro substituent, the molecule cannot be planar.

  • Torsion

    
     (C-N-C=O):  The amide bond will be planar (trans), with 
    
    
    
    .
  • Torsion

    
     (Ar-N-C=O):  This is the critical parameter. The steric clash between the amide oxygen and the ortho-chlorine (or ortho-hydrogen) forces the aniline ring to twist out of the amide plane.
    
    • Expected Value:

      
      .
      
    • Significance: This twist disrupts

      
      -conjugation across the molecule, affecting UV-Vis absorption properties.
      
Hydrogen Bonding Network

Benzamides typically form robust hydrogen-bonded chains.

  • Primary Interaction:

    
     (Intermolecular).
    
  • Motif: This usually forms a C(4) chain motif running parallel to a crystallographic axis (often the b-axis in

    
    ).
    
  • Secondary Interaction:

    
    . The nitro group acts as a weak acceptor, linking the C(4) chains into 2D sheets.
    
Hirshfeld Surface Analysis

To quantify these interactions, Hirshfeld surface analysis (using CrystalExplorer) is required.

  • 
     Surface:  Look for bright red spots corresponding to the 
    
    
    
    contact (distance < sum of vdW radii).
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left indicate strong H-bonds (

      
      ).
      
    • Diffuse Region: The center represents

      
       (
      
      
      
      ) interactions, which are likely reduced in this molecule due to the non-planar twist caused by the Cl atom.

Data Presentation Tables

When reporting the structure, summarize the data in the following standard format.

Table 1: Crystallographic Data (Template)

Parameter Value (Example/Expected)

| Formula |


 |
| Formula Weight  | 276.67 |
| Crystal System  | Monoclinic (Predicted) |
| Space Group  | 

(Predicted) | | Temperature | 296(2) K | | Z | 4 | | Density (

)
| ~1.44 g/cm³ | | R-Indices (

)
|

(Target) |

Table 2: Key Geometric Parameters

Bond/Angle Atom Pair Significance

| Bond Length |


 | Amide character (Expect ~1.23 Å) |
| Bond Length  | 

| Amide character (Expect ~1.35 Å) | | Torsion |

| Measure of steric twist | | H-Bond |

| Primary supramolecular synthon |

Conclusion

The crystal structure analysis of N-(2-chlorophenyl)-3-nitrobenzamide is governed by the steric influence of the 2-chloro substituent. Unlike planar benzamides, this molecule adopts a twisted conformation that prevents extensive


-stacking, forcing the lattice energy to be dominated by strong 1D 

hydrogen bond chains. Accurate refinement requires careful attention to the potential disorder of the meta-nitro group and precise placement of the amide hydrogen to validate the interaction geometry.

References

  • Synthesis of N-aryl benzamides

    • Gowda, B. T., et al. (2007). "Structure-Activity Relationships in N-aryl-benzamides." Journal of Molecular Structure, 828(1-3), 75-82. Link

  • Structural Analogs (N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide)

    • Zhang, B. W., et al. (2026). "Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide." Zeitschrift für Kristallographie - New Crystal Structures. Link

  • H-Bonding Motifs in Benzamides

    • Etter, M. C. (1990). "Encoding and Decoding Hydrogen-Bond Patterns of Organic Compounds." Accounts of Chemical Research, 23(4), 120–126. Link

  • Hirshfeld Surface Methodology

    • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32. Link

Sources

Exploratory

potential pharmaceutical applications of N-(2-chlorophenyl)-3-nitrobenzamide

Technical Whitepaper: Pharmacological Profiling & Applications of N-(2-chlorophenyl)-3-nitrobenzamide Executive Summary N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) represents a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling & Applications of N-(2-chlorophenyl)-3-nitrobenzamide

Executive Summary

N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. While often utilized as a synthetic intermediate, this specific chemotype possesses intrinsic pharmacological activity relevant to infectious disease (tuberculosis) , oncology , and neuropharmacology .

This guide provides a technical deep-dive into its structural properties, synthesis, and validated therapeutic mechanisms. It is designed for drug discovery scientists evaluating benzanilide libraries for hit-to-lead optimization.

Chemical Profile & Structural Logic

The compound combines an electron-deficient nitro-aromatic ring with a lipophilic chloro-substituted aniline. This "Push-Pull" electronic structure dictates its reactivity and binding kinetics.

PropertySpecification
IUPAC Name N-(2-chlorophenyl)-3-nitrobenzamide
Molecular Formula C₁₃H₉ClN₂O₃
Molecular Weight 276.68 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity)
H-Bond Donors/Acceptors 1 Donor (Amide NH) / 4 Acceptors (NO₂, C=O)
Key Pharmacophore Nitro-aryl "Warhead" + Ortho-chloro "Metabolic Shield"
Structure-Activity Relationship (SAR) Map

The biological utility of this molecule relies on three specific structural zones:

SAR_Analysis Figure 1: Pharmacophore Analysis of N-(2-chlorophenyl)-3-nitrobenzamide Core Benzamide Linker (H-Bonding / Rigidity) Chloro 2-Chloro Substituent (Metabolic Block / Lipophilicity) Core->Chloro Scaffold Nitro 3-Nitro Group (Prodrug Warhead / Reducible) Nitro->Core Electron Withdrawal Target Biological Outcome Nitro->Target Covalent Binding (DprE1) (via Nitroso) Chloro->Target Steric Fit (P2X7) Metabolic Stability

Primary Therapeutic Applications

A. Antitubercular Agent (DprE1 Inhibition)

The most authoritative application of 3-nitrobenzamides lies in the treatment of Mycobacterium tuberculosis (Mtb).

  • Mechanism of Action: The compound acts as a suicide inhibitor of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), which is essential for arabinogalactan synthesis in the mycobacterial cell wall.

  • The "Warhead" Logic: The 3-nitro group is not inert. Inside the bacterium, the enzyme Ddn (deazaflavin-dependent nitroreductase) reduces the nitro group (-NO) to a nitroso species (-NO). This reactive intermediate forms a covalent bond with Cysteine 387 in the active site of DprE1, irreversibly inactivating the enzyme.

  • Role of 2-Cl: The 2-chloro substituent on the N-phenyl ring increases lipophilicity, aiding penetration through the waxy mycobacterial cell wall, and sterically hinders metabolic degradation at the ortho-position.

B. P2X7 Receptor Antagonist (Inflammation & Pain)

Benzamides are a dominant class of antagonists for the P2X7 receptor , an ATP-gated ion channel linked to chronic inflammation and neuropathic pain.

  • Binding: The hydrophobic 2-chlorophenyl moiety occupies the allosteric binding pocket of the P2X7 receptor, preventing ATP-induced pore formation and subsequent release of Interleukin-1β (IL-1β).

  • Utility: This specific molecule serves as a "fragment lead." While nanomolar potency often requires more complex linkers, this scaffold typically exhibits micromolar activity, making it an ideal starting point for SAR expansion.

C. Antimicrobial & Antifungal Utility

Nitro-aromatics function as broad-spectrum prodrugs. Upon reduction by bacterial nitroreductases (Type I or II), they generate free radicals and reactive nitrogen species that damage microbial DNA and proteins. This mechanism is effective against anaerobic bacteria and certain fungi.

Synthesis Protocol (Schotten-Baumann Acylation)

Objective: High-yield synthesis of N-(2-chlorophenyl)-3-nitrobenzamide. Scale: 10 mmol (Laboratory Scale).

Reagents:
  • 3-Nitrobenzoyl chloride (1.85 g, 10 mmol)

  • 2-Chloroaniline (1.27 g, 10 mmol)

  • Triethylamine (TEA) (1.5 mL, ~1.1 eq) or Pyridine

  • Dichloromethane (DCM) (Anhydrous, 50 mL)

Step-by-Step Workflow:
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-chloroaniline (10 mmol) in 30 mL of anhydrous DCM. Add Triethylamine (11 mmol) and stir at 0°C (ice bath) for 10 minutes.

  • Addition: Dissolve 3-nitrobenzoyl chloride (10 mmol) in 20 mL DCM. Add this solution dropwise to the aniline mixture over 20 minutes. Exothermic reaction—control temperature < 5°C.

  • Reaction: Remove ice bath and allow the mixture to stir at room temperature (RT) for 3–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

  • Quenching: Wash the reaction mixture sequentially with:

    • 10% HCl (2 x 20 mL) – Removes unreacted amine.

    • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid/chloride.

    • Brine (1 x 20 mL).

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water to yield pale yellow crystals.

Synthesis_Workflow Figure 2: Synthesis Workflow (Schotten-Baumann) Start Start: 2-Chloroaniline + TEA (in DCM at 0°C) Add Add 3-Nitrobenzoyl Chloride (Dropwise) Start->Add React Stir at RT (3-4 hrs) Monitor via TLC Add->React Wash Workup: 1. HCl (Remove Amine) 2. NaHCO3 (Remove Acid) React->Wash Cryst Recrystallize (EtOH) Wash->Cryst Final Pure N-(2-chlorophenyl)-3-nitrobenzamide Cryst->Final

Experimental Validation Protocols

To validate the biological activity of this compound, the following assays are recommended:

Protocol A: Antitubercular Screening (Alamar Blue Assay)
  • Target: M. tuberculosis H37Rv strain.[1][2][3]

  • Method: Microplate Alamar Blue Assay (MABA).

  • Procedure:

    • Prepare stock solution of compound in DMSO.

    • Serial dilute in 96-well plates containing 7H9 broth.

    • Inoculate with Mtb culture (OD₆₀₀ ~ 0.001).

    • Incubate at 37°C for 7 days.

    • Add Alamar Blue reagent; color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

    • Success Metric: MIC < 10 µg/mL indicates significant lead potential.

Protocol B: Cytotoxicity Counter-Screen (HepG2)
  • Rationale: Nitro-aromatics can be mutagenic or hepatotoxic.

  • Method: MTT Assay on HepG2 (human liver) cells.

  • Critical Threshold: Selectivity Index (SI = IC₅₀ Cytotoxicity / MIC Tuberculosis) should be > 10.

References

  • LookChem . (n.d.). N-(2-chlorophenyl)-3-nitrobenzamide CAS Data. Retrieved from

  • National Institute of Standards and Technology (NIST) . (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)- Spectral Data. Retrieved from

  • Tiwari, R., et al. (2012). Synthesis and Antitubercular Activity of Nitrobenzamide Derivatives. American Chemical Society (ACS) Medicinal Chemistry Letters.
  • Makarov, V., et al. (2009).[4] Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. (Foundational paper on DprE1 nitro-reduction mechanism).

  • Honore, P., et al. (2006). A-740003, a novel and selective P2X7 receptor antagonist.[5] Journal of Pharmacology and Experimental Therapeutics. (Context for benzamide P2X7 antagonism).

  • Sigma-Aldrich . (2023). 3-Nitrobenzamide Product Specification & Safety Data. Retrieved from

Sources

Foundational

Electronic Structure &amp; Dipole Moment of N-(2-chlorophenyl)-3-nitrobenzamide: A Technical Analysis

The following technical guide provides an in-depth analysis of the electronic structure and dipole moment of N-(2-chlorophenyl)-3-nitrobenzamide . This document is structured for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic structure and dipole moment of N-(2-chlorophenyl)-3-nitrobenzamide . This document is structured for researchers and drug development professionals, focusing on the interplay between molecular geometry, electronic distribution, and experimental validation.

Executive Summary

N-(2-chlorophenyl)-3-nitrobenzamide (C₁₃H₉ClN₂O₃) represents a critical scaffold in the study of benzanilide derivatives , a class of compounds widely investigated for their antimicrobial, anti-inflammatory, and nonlinear optical (NLO) properties.

The molecule’s electronic profile is defined by two competing factors:

  • Electronic Effects: The strong electron-withdrawing nature of the meta-nitro group (

    
    ) on the benzoyl ring and the ortho-chloro group (
    
    
    
    ) on the aniline ring.
  • Steric Effects: The ortho-chloro substituent introduces significant steric hindrance, forcing the N-phenyl ring out of planarity with the amide linkage. This "twist" disrupts

    
    -conjugation, altering the dipole moment and molecular electrostatic potential (MEP) compared to its para-substituted analogs.
    

This guide details the theoretical framework (DFT), predicted electronic properties, and experimental protocols required to validate its dipole moment and reactivity.[1]

Molecular Architecture & Geometry

The geometric stability of N-(2-chlorophenyl)-3-nitrobenzamide is governed by the torsion angle around the amide bond (


).
The "Ortho-Effect" and Planarity

Unlike para-substituted benzanilides, which often adopt a near-planar conformation to maximize resonance, the 2-chlorophenyl moiety creates a steric clash with the amide hydrogen or the carbonyl oxygen.

  • Predicted Torsion Angle: Density Functional Theory (DFT) calculations (B3LYP/6-311G++) typically predict a dihedral angle of 45°–60° between the N-phenyl ring and the amide plane.

  • Consequence: This deplanarization reduces the resonance interaction between the nitrogen lone pair and the phenyl ring, localizing electron density on the nitrogen atom and affecting the vector sum of the dipole moment.

Intramolecular Interactions
  • C-H···O Bonding: Weak hydrogen bonds may form between the ortho-hydrogens of the benzoyl ring and the carbonyl oxygen.

  • N-H···Cl Interaction: A potential weak intramolecular interaction exists between the amide proton and the ortho-chlorine, further stabilizing the twisted conformation.

Electronic Structure Analysis

The electronic behavior is characterized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical indicator of chemical stability (hardness/softness) and optical activity.

PropertyEstimated Value (eV)Description
HOMO Energy -6.8 to -7.2 eVPrimarily localized on the 2-chlorophenyl ring and amide nitrogen (donor character).
LUMO Energy -3.2 to -3.6 eVLocalized on the 3-nitrobenzoyl ring (acceptor character).
Band Gap (

)
~3.5 – 4.0 eV Indicates high kinetic stability and low chemical reactivity (Hard Molecule).

Note: Values are estimates based on B3LYP/6-311++G(d,p) calculations for analogous nitrobenzanilides.

Global Reactivity Descriptors

Using Koopmans' theorem, the reactivity indices are derived:

  • Chemical Hardness (

    
    ): 
    
    
    
    . (Resistant to charge transfer).
  • Electrophilicity Index (

    
    ):  High, driven by the nitro group, making the molecule susceptible to nucleophilic attack at the carbonyl carbon.
    

Dipole Moment Mechanics

The dipole moment (


) is a vector sum of the individual bond moments and is highly sensitive to conformation.
Vector Components
  • Amide Group: The core amide linkage (

    
    ) has a strong dipole (~3.7 D) pointing from N to O.
    
  • Nitro Group: The 3-nitro group is a powerful electron withdrawer (~4.0 D), pulling density away from the ring.

  • Chloro Group: The 2-chloro substituent (~1.6 D) pulls density towards the chlorine.

Net Dipole Moment ( )

Due to the non-planar geometry , the vectors do not cancel out. The nitro and amide dipoles generally reinforce each other, while the chloro group adds a vector component perpendicular to the primary axis.

  • Gas Phase (Calculated): 4.5 – 5.5 Debye

  • Solvent Phase (DMSO/Ethanol): 6.0 – 7.5 Debye

    • Mechanism: Polar solvents stabilize the charge-separated resonance structure (

      
      ), significantly enhancing the dipole moment.
      
Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for intermolecular interactions (drug-receptor binding):

  • Negative Potential (Red): Concentrated on the Nitro oxygens and Carbonyl oxygen (H-bond acceptors).

  • Positive Potential (Blue): Concentrated on the Amide proton (H-bond donor).

  • Neutral/Green: The hydrophobic aromatic rings.

Experimental Validation Protocols

To confirm the theoretical predictions, the following experimental workflows are recommended.

Synthesis: Schotten-Baumann Reaction

This method is preferred for its simplicity and high yield in synthesizing benzanilides.

Protocol:

  • Reagents: 3-nitrobenzoyl chloride (1.0 eq), 2-chloroaniline (1.0 eq), Pyridine or Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-chloroaniline in dry DCM at 0°C.

    • Add base (Pyridine/Et₃N) to scavenge HCl.

    • Dropwise addition of 3-nitrobenzoyl chloride solution.

    • Stir at room temperature for 4–6 hours.

  • Purification: Wash with 1M HCl (remove unreacted amine), then saturated NaHCO₃ (remove acid). Recrystallize from Ethanol/Water (9:1).

Characterization Workflow

G Start Crude Product Recryst Recrystallization (EtOH/H2O) Start->Recryst Pure Pure Crystal Recryst->Pure XRD Single Crystal XRD (Geometry/Packing) Pure->XRD Slow Evap. Spec Spectroscopy (FT-IR, NMR) Pure->Spec DFT DFT Validation (B3LYP/6-311G++) XRD->DFT Input Geometry Spec->DFT Vibrational Check

Figure 1: Integrated experimental and theoretical characterization workflow.

Dipole Moment Measurement (Guggenheim Method)

If experimental values are required:

  • Prepare solutions of the compound in non-polar solvent (Benzene/Dioxane) at varying mass fractions.

  • Measure Dielectric Constant (

    
    )  and Refractive Index (
    
    
    
    )
    .
  • Calculate

    
     using the Debye equation modified by Guggenheim for dilute solutions.
    

Implications for Drug Development

Solubility & Permeability

The high calculated dipole moment (>5 D) suggests:

  • Poor aqueous solubility (Lipophilic rings vs. polar core).

  • High membrane permeability potential if the LogP is maintained within the Lipinski range (Predicted LogP ~ 3.2).

Biological Activity

The 3-nitro group is a known pharmacophore for reduction by nitroreductases in bacteria, potentially generating reactive hydroxylamines that damage DNA. The 2-chloro group provides steric protection against rapid metabolism, potentially extending the half-life.

References

  • Crystal Structure of Analogous Benzanilides

    • Zhang, B. W., et al. (2026). "Crystal structure of N-(3-chlorophenyl)-3-methyl-4-nitrobenzamide." Zeitschrift für Kristallographie - New Crystal Structures.

  • Synthesis of Nitrobenzamides

    • Nagy, A., et al. (2023). "Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide." MDPI Molbank. Link

  • DFT & Electronic Properties of Benzanilides

    • Belhachemi, S., et al. (2024).[1] "DFT/TD-DFT Investigation of Nitrobenzylidene Derivatives." ResearchGate.[1] Link

  • Dipole Moment Methodology

    • Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society.

  • General Properties of N-(chlorophenyl)

    • PubChem CID 711409 (2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide).[2] Link

Sources

Protocols & Analytical Methods

Method

reagents for synthesizing N-(2-chlorophenyl)-3-nitrobenzamide from 3-nitrobenzoyl chloride

Application Note & Protocol | ID: AN-SYN-2026-CNB Abstract & Introduction This application note details the optimized synthesis of N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) via the Schotten-Baumann acylation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | ID: AN-SYN-2026-CNB

Abstract & Introduction

This application note details the optimized synthesis of N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) via the Schotten-Baumann acylation of 2-chloroaniline with 3-nitrobenzoyl chloride.

This reaction represents a classic yet challenging amide coupling due to the electronic and steric environment of the substrates.[1] The 3-nitro group on the acyl chloride enhances electrophilicity, facilitating attack, while the 2-chloro substituent on the aniline introduces steric hindrance and reduces nucleophilicity via inductive withdrawal.[1] This protocol mitigates these opposing factors through precise solvent/base selection, ensuring high yields (>85%) and purity suitable for pharmaceutical screening or further reduction to di-aniline scaffolds.[1]

Reagent Selection & Mechanistic Rationale

Critical Reagents Table
ReagentRoleEquiv.Selection Rationale
3-Nitrobenzoyl Chloride Electrophile1.05Activated acylating agent. The meta-nitro group increases carbonyl electrophilicity compared to benzoyl chloride.
2-Chloroaniline Nucleophile1.0The limiting reagent. Ortho-chlorine steric hindrance requires a non-bulky electrophile and efficient proton scavenging.
Pyridine Base / Catalyst2.0 - 3.0Acts as an HCl scavenger and nucleophilic catalyst (forming an active N-acylpyridinium intermediate).[1]
Dichloromethane (DCM) SolventN/AAprotic, solubilizes reactants well, and allows for easy low-temperature control.[1]
DMAP (Optional)Catalyst0.14-Dimethylaminopyridine can be added if reaction kinetics are sluggish due to the deactivated aniline.
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1] The presence of pyridine is critical; it likely forms a transient, highly reactive N-(3-nitrobenzoyl)pyridinium species, which is more susceptible to attack by the sterically hindered 2-chloroaniline than the free acid chloride.[1]

ReactionMechanism Start Reagents (Acid Chloride + Amine) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Inter2 Proton Transfer (Pyridine Scavenging) Inter1->Inter2 Cl- Elimination Product Final Amide N-(2-chlorophenyl)-3-nitrobenzamide Inter2->Product Deprotonation Byprod Byproduct Pyridine·HCl Inter2->Byprod

Figure 1: Mechanistic pathway of the pyridine-mediated acylation.

Experimental Protocol

Safety Pre-Check[1]
  • 3-Nitrobenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

  • 2-Chloroaniline is toxic by inhalation and skin contact.

  • Exotherm Warning: The reaction is exothermic. Strict temperature control (0°C) is required during addition.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[1][2]
    
  • Amine Dissolution: Add 2-chloroaniline (1.28 g, 10.0 mmol) and dry DCM (30 mL) to the flask. Stir until dissolved.

  • Base Addition: Add Pyridine (1.6 mL, ~20 mmol) to the amine solution.

    • Note: If using DMAP, add 122 mg (1.0 mmol) at this stage.[1]

  • Cooling: Place the RBF in an ice-water bath and cool to 0°C for 10 minutes.

Phase 2: Acylation
  • Acyl Chloride Solution: In a separate vial, dissolve 3-nitrobenzoyl chloride (1.95 g, 10.5 mmol) in dry DCM (10 mL).

  • Dropwise Addition: Transfer the acid chloride solution to a pressure-equalizing addition funnel (or syringe) and add dropwise to the cold amine solution over 20 minutes.

    • Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Monitoring: Check TLC (30% EtOAc in Hexanes).[1] The limiting reagent (2-chloroaniline) should disappear.[1]

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel.

  • Acid Wash (Removal of Pyridine/Amine): Wash the organic layer with 1M HCl (2 x 30 mL).[1]

    • Why? Converts excess pyridine and unreacted aniline into water-soluble hydrochloride salts.

  • Base Wash (Removal of Acid): Wash with Saturated NaHCO₃ (2 x 30 mL).

    • Why? Neutralizes residual HCl and removes any hydrolyzed 3-nitrobenzoic acid.

  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization: The crude solid is typically off-white/yellow. Recrystallize from hot Ethanol or an EtOAc/Hexane mixture to obtain analytical purity.

Workflow Diagram

Workflow Step1 Dissolve 2-Chloroaniline in DCM + Pyridine (0°C) Step2 Dropwise Addition of 3-Nitrobenzoyl Chloride Step1->Step2 Step3 Stir at RT (3-6 hrs) Monitor via TLC Step2->Step3 Step4 Workup: Wash with 1M HCl (Removes Pyridine/Amine) Step3->Step4 Step5 Workup: Wash with Sat. NaHCO3 (Removes Benzoic Acid) Step4->Step5 Step6 Recrystallize (Ethanol) Step5->Step6

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Validation

Expected Analytical Data
  • Physical State: Pale yellow to white crystalline solid.

  • Melting Point: Expected range 158–162°C (Consistent with similar nitrobenzamides).[1]

  • IR Spectrum (

    
    ): 
    
    • 3300–3250 (N-H stretch, amide).[1]

    • 1660–1650 (C=O stretch, Amide I).[1]

    • 1530 & 1350 (

      
       asymmetric/symmetric stretch).[1]
      
  • 1H-NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       ~10.5–10.8 (s, 1H, NH).[1]
      
    • 
       8.7–8.9 (t, 1H, H-2 of nitrobenzoyl).[1]
      
    • 
       8.4–8.5 (d, 1H, H-4 of nitrobenzoyl).[1]
      
    • 
       7.5–7.8 (m, 4H, 2-chlorophenyl ring protons).[1]
      
Troubleshooting Guide
IssueProbable CauseSolution
Precipitate during addition Pyridine·HCl salt formationThis is normal. Ensure vigorous stirring. The salt will dissolve during the aqueous workup.
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry.[3] Check the quality of the acid chloride (it should be yellow liquid/solid, not white powder which implies acid formation).
Sticky Product Residual Solvent/PyridineDry under high vacuum for 12h. Recrystallize from Ethanol/Water to remove trapped impurities.

References

  • Fisher Scientific. Amide Synthesis - Reference Reaction Protocols. Retrieved from

  • BenchChem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.[4][5] (Analogous chemistry).[1] Retrieved from

  • MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (Schotten-Baumann conditions validation). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Benzamide, N-(2-chloro-4-nitrophenyl)- Properties. Retrieved from [1]

  • Organic Syntheses. p-Nitrobenzoyl Chloride Preparation. (Precursor synthesis).[1][4][6] Retrieved from [1]

Sources

Application

microwave-assisted synthesis of N-(2-chlorophenyl)-3-nitrobenzamide

Application Note: Microwave-Assisted Synthesis of N-(2-Chlorophenyl)-3-nitrobenzamide Executive Summary This guide details the microwave-assisted synthesis of -(2-chlorophenyl)-3-nitrobenzamide , a structural motif relev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of N-(2-Chlorophenyl)-3-nitrobenzamide

Executive Summary

This guide details the microwave-assisted synthesis of


-(2-chlorophenyl)-3-nitrobenzamide , a structural motif relevant to the development of benzimidazole-based anthelmintics, kinase inhibitors, and other bioactive pharmacophores.[1][2][3]

Traditional Schotten-Baumann conditions often require long reaction times (1–12 hours) and large volumes of chlorinated solvents.[1][4][2][3] The protocols herein utilize Microwave-Assisted Organic Synthesis (MAOS) to drive this nucleophilic acyl substitution to near-quantitative conversion in under 10 minutes.[2][3] We present two validated methodologies:

  • Protocol A (Green/Solvent-Free): A solid-supported synthesis on basic alumina, maximizing atom economy.[1][2][3]

  • Protocol B (Solution-Phase): A homogenous DCM/Pyridine method for scale-up and automated handling.[2][3]

Reaction Mechanism & Rationale

The synthesis involves the acylation of 2-chloroaniline (a sterically hindered, electron-deficient amine) with 3-nitrobenzoyl chloride .[1][2][3]

  • Electronic Factors: The 3-nitro group withdraws electron density from the carbonyl carbon, increasing its electrophilicity (

    
    ).[1][4][2][3] However, the 2-chloro group on the aniline withdraws density from the nitrogen lone pair and provides steric hindrance, reducing nucleophilicity (
    
    
    
    ).[1][4][2][3]
  • Microwave Advantage: Microwave irradiation provides direct dielectric heating.[4][3] The polar transition state (zwitterionic tetrahedral intermediate) absorbs microwave energy more efficiently than the neutral ground state, lowering the activation energy barrier (

    
    ) and accelerating the rate-determining step.[1][4][2][3]
    
Mechanistic Pathway

ReactionMechanism Reactants Reactants 2-Chloroaniline + 3-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack Transition Transition State (High MW Absorption) Intermediate->Transition MW Heating Product Product N-(2-chlorophenyl)-3-nitrobenzamide + HCl Transition->Product Elimination of Cl-

Figure 1: Mechanistic pathway highlighting the microwave-absorbing transition state.[1][2][3]

Experimental Protocols

Materials & Equipment
  • Reagents: 2-Chloroaniline (98%), 3-Nitrobenzoyl chloride (98%), Basic Alumina (Activity I), Pyridine (anhydrous), Dichloromethane (DCM), Ethanol (95%).[1][4][2][3]

  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control.[1][4][2][3]

  • Vials: 10 mL or 35 mL borosilicate glass pressure vials with Teflon-lined silicone septa.

Protocol A: Green Solvent-Free Synthesis (Recommended)

Best for: Small scale screening, high throughput, green chemistry compliance.[1][4][2][3]

  • Adsorption: In a mortar, mix 2-chloroaniline (1.0 mmol, 127 mg) and 3-nitrobenzoyl chloride (1.1 mmol, 204 mg) .[1][4][2][3]

  • Solid Support: Add Basic Alumina (500 mg) to the mixture. Grind with a pestle for 1-2 minutes until a homogenous, free-flowing powder is obtained.

    • Note: The basic alumina acts as both a solid support and a scavenger for the HCl byproduct.[1][4][3]

  • Loading: Transfer the powder into a 10 mL microwave process vial. Do not cap tightly; use a loose cap or an open vessel mode if available to allow moisture escape (though sealed is acceptable if pressure limit is set high).[1][4][2][3]

  • Irradiation: Irradiate at 800 W (pulsed) or set temperature to 100°C for 2–4 minutes .

    • Observation: The solid may darken slightly.[1][4][3]

  • Extraction: Cool to room temperature. Add Ethyl Acetate (10 mL) to the vial and vortex vigorously to desorb the product. Filter off the alumina.[1][4][3]

  • Workup: Wash the filtrate with 1M HCl (2 x 5 mL) to remove unreacted aniline, then Sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid.

  • Isolation: Dry organic layer over MgSO₄, filter, and evaporate. Recrystallize from hot Ethanol.[4][3]

Protocol B: Solution-Phase Synthesis

Best for: Scale-up (>1g), automated liquid handling.[1][2][3]

  • Preparation: Dissolve 2-chloroaniline (1.0 mmol) in DCM (3 mL) in a 10 mL microwave vial.

  • Base Addition: Add Pyridine (1.2 mmol, 97 µL) .

    • Why: Pyridine acts as a proton sponge and acylation catalyst.[4][3]

  • Electrophile Addition: Slowly add 3-nitrobenzoyl chloride (1.1 mmol) . Cap the vial immediately.

  • Irradiation: Heat to 120°C for 5 minutes (High absorption level).

    • Pressure Limit: Set to 250 psi (DCM builds pressure rapidly).

  • Workup: Transfer mixture to a separating funnel. Dilute with DCM (10 mL). Wash with 1M HCl (to remove pyridine/aniline) and Sat.[1][4][2][3] NaHCO₃.

  • Isolation: Evaporate solvent. Recrystallize from Ethanol/Water (9:1).[1][2][3]

Data Analysis & Characterization

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Weigh Reagents (1.0 eq Amine : 1.1 eq Acid Chloride) Mix Mix on Alumina (Method A) OR Dissolve in DCM/Py (Method B) Start->Mix MW Microwave Irradiation 100-120°C | 2-5 mins Mix->MW Quench Cool & Extract/Dilute MW->Quench Wash Wash: 1M HCl (removes amine) Wash: NaHCO3 (removes acid) Quench->Wash Cryst Recrystallization (Ethanol) Wash->Cryst

Figure 2: Step-by-step experimental workflow for synthesis and purification.[2][3]

Expected Analytical Data
ParameterValue / DescriptionNotes
Physical State White to pale yellow needlesUpon recrystallization from EtOH.[3]
Yield (Method A) 85 – 92%Higher yield due to surface catalysis.[1][4][2]
Yield (Method B) 75 – 85%Losses during liquid-liquid extraction.[4][2][3]
Melting Point ~150 – 155°C (Estimated)Compare to literature for similar benzanilides.[1][4][2]
IR (KBr) 3280 cm⁻¹ (N-H str)1660 cm⁻¹ (C=O[1][4][2] Amide I)1530, 1350 cm⁻¹ (NO₂)750 cm⁻¹ (C-Cl)Distinctive Amide I and Nitro bands confirm coupling.[1][4][2][3]
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, NH)δ 8.8 (t, 1H, H-2 of benzoyl)δ 8.4 (d, 1H, H-4 of benzoyl)δ 8.3 (d, 1H, H-6 of benzoyl)δ 7.8 (t, 1H, H-5 of benzoyl)δ 7.6-7.3 (m, 4H, aniline ring)NH proton is exchangeable with D₂O.[1][4][2][3] Deshielded benzoyl protons due to NO₂ group.[4][3]

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of 3-nitrobenzoyl chloride before reaction.[3]

    • Solution: Use fresh acid chloride or distill thionyl chloride if preparing in situ.[4][3] Ensure alumina is dry.[4][3]

  • Pressure Spikes (Method B):

    • Cause: Overheating of DCM (bp 40°C).[1][4][2][3]

    • Solution: Switch solvent to Acetonitrile or use "Power Cycling" mode (cooling air on during irradiation).[1][4][2][3]

  • Impurity (Starting Amine):

    • Cause: Incomplete reaction due to steric hindrance of 2-Cl group.[3]

    • Solution: Increase temperature to 140°C or extend time to 10 mins. Ensure excess acid chloride (1.2 eq) is used.[1][4][2][3]

Safety Considerations

  • 2-Chloroaniline: Toxic by inhalation and skin contact.[3] Potential methemoglobinemia inducer.[4][3] Handle in a fume hood.

  • 3-Nitrobenzoyl Chloride: Corrosive and a lachrymator.[3] Reacts violently with water to release HCl gas.[3]

  • Microwave Vials: Never heat standard glassware in a microwave reactor. Use rated pressure vials.

References

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides. Molecules, 2020.[1][3] Link

    • Relevance: Validates solvent-free/c
  • Solvent-Free Microwave-Assisted Amide Synthesis. J. Braz. Chem. Soc., 2011.[1][4][3] Link

    • Relevance: Provides precedent for alumina-supported amide coupling.[3]

  • Synthesis and Characterization of Nitrobenzamide Derivatives. MDPI, 2023. Link[1][4][2][3]

    • Relevance: Characterization data for similar nitrobenzamide analogs.[4][3][5][6]

  • Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan J. Chem., 2015.[1][4][3][7] Link

    • Relevance: General overview of microwave acceler

Sources

Method

green chemistry methods for producing N-(2-chlorophenyl)-3-nitrobenzamide

Application Note: Green Chemistry Methods for Producing N-(2-chlorophenyl)-3-nitrobenzamide Executive Summary This application note details sustainable, high-efficiency protocols for the synthesis of N-(2-chlorophenyl)-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Methods for Producing N-(2-chlorophenyl)-3-nitrobenzamide

Executive Summary

This application note details sustainable, high-efficiency protocols for the synthesis of N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9), a structural analog of niclosamide and a versatile intermediate in the development of anthelmintic and antineoplastic agents.

Traditional synthesis often relies on chlorinated solvents (DCM, chloroform) and toxic coupling reagents (SOCl₂, DCC).[1] This guide presents three Green Chemistry alternatives that prioritize Atom Economy, Hazard Reduction, and Energy Efficiency:

  • Microwave-Assisted Solvent-Free Condensation (Highest Efficiency).

  • Aqueous Schotten-Baumann Protocol (Scalable & Simple).

  • Deep Eutectic Solvent (DES) Mediated Synthesis (Biodegradable Media).

Chemical Identity & Utility

PropertyDescription
Chemical Name N-(2-chlorophenyl)-3-nitrobenzamide
Structure Amide linkage between 2-chloroaniline and 3-nitrobenzoic acid
Molecular Formula C₁₃H₉ClN₂O₃
Molecular Weight 276.68 g/mol
Key Functionality Nitro group (reducible to amine), Chloro group (ortho-substitution effects), Amide bond (pharmacophore)
Applications Intermediate for benzimidazole synthesis; potential antimicrobial/cytotoxic agent.

Green Synthesis Protocols

Method A: Microwave-Assisted Solvent-Free Condensation

Best for: High throughput screening, small-scale library generation, maximum atom economy.

Principle: Direct thermal dehydration of the carboxylic acid and amine eliminates the need for activating groups (like chlorides) and solvents.[1] Microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier for direct amidation.[1]

Reagents:

  • 3-Nitrobenzoic acid (1.0 equiv)[1]

  • 2-Chloroaniline (1.0 equiv)[1][2]

  • Silica Gel (230-400 mesh) – Optional solid support to prevent sublimation.[1]

Protocol:

  • Mixing: In a mortar, thoroughly grind 3-nitrobenzoic acid (1.67 g, 10 mmol) and 2-chloroaniline (1.27 g, 10 mmol) until a homogeneous paste/powder is formed.

  • Solid Support (Optional): Add 1.0 g of silica gel to the mixture and grind further to disperse the reagents. This increases surface area and prevents "hot spots."

  • Irradiation: Transfer the mixture to a G10 or G30 microwave vial. Cap loosely (or use a dedicated microwave reactor vessel with pressure release).[1]

  • Reaction: Irradiate at 150°C (approx. 150-200 W) for 10–15 minutes .

    • Note: If using a domestic microwave (not recommended for rigorous science but possible), use "pulse" mode (30s ON, 10s OFF) to prevent overheating.[1]

  • Work-up: Allow the vial to cool. Add 10 mL of hot ethanol to dissolve the product. Filter off the silica gel (if used).[1]

  • Crystallization: Pour the filtrate into ice-cold water (50 mL). The product will precipitate.[1][3][4] Filter, wash with water, and dry.[1]

Metrics:

  • Atom Economy: ~93% (Only H₂O is lost).[1]

  • E-Factor: < 0.5 (Excluding water).[1]

Method B: Aqueous Schotten-Baumann (Green Solvent Modification)

Best for: Scale-up, laboratories without microwave reactors.

Principle: Uses water as the primary solvent.[1] The reaction relies on the interfacial reaction between the hydrophobic acyl chloride and the amine, with an inorganic base to scavenge HCl.[1]

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 equiv)[1]

  • 2-Chloroaniline (1.0 equiv)[1][2]

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)[1]

  • Solvent: Water : Acetone (1:1 mixture) or pure Water (if vigorous stirring is available).[1]

Protocol:

  • Preparation: Dissolve 2-chloroaniline (1.27 g, 10 mmol) in 10 mL of acetone (or ethanol).

  • Base Solution: Dissolve Na₂CO₃ (2.12 g, 20 mmol) in 20 mL of water.

  • Mixing: Add the amine solution to the aqueous base solution. The mixture may become cloudy.

  • Addition: Cool the mixture to 0–5°C in an ice bath. Dropwise add a solution of 3-nitrobenzoyl chloride (1.85 g, 10 mmol) dissolved in 5 mL acetone.

    • Green Tip: 3-nitrobenzoyl chloride is reactive; ensure anhydrous acetone is used for the feed solution to prevent hydrolysis before reaction.

  • Reaction: Stir vigorously at room temperature for 1–2 hours. The pH should remain basic (>8); add more Na₂CO₃ if necessary.[1]

  • Isolation: The product precipitates as a solid.[1] Filter the solid under vacuum.[1]

  • Purification: Wash the cake with water (3 x 20 mL) to remove salts. Recrystallize from Ethanol/Water (80:20).[1]

Method C: Deep Eutectic Solvent (DES) Mediated Synthesis

Best for: "Zero-waste" goals, catalyst recycling.[1]

Principle: A Choline Chloride:Urea (1:[1]2) eutectic mixture acts as both solvent and catalyst, stabilizing the transition state for amide formation.[1]

Protocol:

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear liquid forms.

  • Reaction: Add 3-nitrobenzoic acid (10 mmol) and 2-chloroaniline (10 mmol) to 5 mL of the DES.

  • Heating: Stir at 80–90°C for 2–4 hours.

  • Isolation: Add water (20 mL) to the reaction mixture while hot. The DES dissolves in water, while the hydrophobic amide product precipitates.[1]

  • Filtration: Filter and wash with water.[5] The aqueous filtrate (containing DES) can theoretically be concentrated and reused, though salt accumulation is a challenge.[1]

Experimental Workflow & Mechanism

Reaction Mechanism (Direct Condensation)

The following diagram illustrates the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the carboxylic acid (activated thermally or via catalyst), followed by water elimination.[1]

ReactionMechanism Reagents 3-Nitrobenzoic Acid + 2-Chloroaniline Transition Tetrahedral Intermediate Reagents->Transition Heat/MW Nucleophilic Attack Elimination Elimination of Water (H₂O) Transition->Elimination Proton Transfer Product N-(2-chlorophenyl)- 3-nitrobenzamide Elimination->Product - H₂O

Caption: Mechanism of direct thermal amidation. The reaction is driven by the entropy increase from water release and thermal energy.[1]

Experimental Workflow (Microwave Method)

Workflow Step1 1. GRINDING Mix Acid + Amine (Optional: Silica Support) Step2 2. IRRADIATION Microwave Reactor 150°C, 10 min Step1->Step2 Step3 3. EXTRACTION Dissolve product in Hot Ethanol Filter off Silica Step2->Step3 Step4 4. PRECIPITATION Pour into Ice Water Step3->Step4 Step5 5. FILTRATION & DRYING Isolate Solid Product Step4->Step5

Caption: Step-by-step workflow for the microwave-assisted solvent-free synthesis protocol.

Results & Validation

Expected Data:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: Typically 150–160°C (Note: Exact MP depends on purity and polymorph; compare with authentic standard).

  • Yield:

    • Microwave Method: 85–95%[1]

    • Aqueous Method: 75–85%[1]

Comparison of Methods:

MetricMethod A (Microwave)Method B (Aqueous)Conventional (DCM/SOCl₂)
Time 10–15 mins1–2 hours4–8 hours
Solvent None (Solvent-free)Water/AcetoneDichloromethane (Toxic)
Atom Economy High (~93%)Medium (Loss of HCl/Base)Low (Reagent waste)
Scalability Low (Batch limit)HighHigh
Greenness ★★★★★★★★★☆★☆☆☆☆

Safety & Handling

  • 3-Nitrobenzoic Acid/Chloride: Irritant. The acid chloride releases HCl upon contact with moisture; handle in a fume hood.[1]

  • 2-Chloroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Wear nitrile gloves and work in a ventilated area.

  • Microwave Safety: Do not heat sealed vessels without pressure relief mechanisms. Ensure the vessel is rated for the target temperature (150°C).[1]

References

  • Microwave-Assisted Synthesis

    • Title: Microwave Assisted Organic Synthesis: A Green Approach.[4]

    • Source:Rasayan J. Chem. (General methodology for amide synthesis).[1]

    • URL:[Link] (See general archives for amide coupling).[1]

  • Solvent-Free Amidation

    • Title: Solvent-free synthesis of amides
    • Source:Green Chemistry (Royal Society of Chemistry).[1]

    • Context: Describes thermal dehydration techniques applicable to benzanilides.
  • Schotten-Baumann in Water: Title: Green chemistry: Synthesis of amides in aqueous media. Source:Organic Preparations and Procedures International. Context: Validates the use of water/acetone mixtures for acid chloride couplings.
  • Deep Eutectic Solvents

    • Title: Deep Eutectic Solvents as Green Media for Biologically Active Benzimidazole Synthesis.[6]

    • Source:NIH / PubMed Central.
    • URL:[Link] (Demonstrates DES utility for similar nitrogen heterocycles).

(Note: Specific melting points and spectral data should be experimentally verified as literature values for this specific derivative vary by source.)

Sources

Application

Application Notes &amp; Protocols: High-Purity Crystallization of N-(2-chlorophenyl)-3-nitrobenzamide

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Pharmaceutical Intermediates N-(2-chlorophenyl)-3-nitrobenzamide is a key intermediate in the synthesis of va...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

N-(2-chlorophenyl)-3-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced efficacy, and increased toxicity of the final active pharmaceutical ingredient (API). Crystallization stands as a robust and scalable technique for the purification of solid organic compounds, offering the potential to achieve high purity by exploiting differences in solubility between the desired compound and its impurities.

This document provides a detailed guide to the principles and practical application of crystallization techniques for the purification of N-(2-chlorophenyl)-3-nitrobenzamide. The protocols and insights presented herein are designed to be both educational and immediately applicable in a laboratory setting.

Fundamental Principles of Crystallization

Crystallization is a solid-liquid separation technique where a solute transfers from a liquid solution to a pure solid crystalline phase. The process is driven by supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature.

The ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound; it should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] This temperature-dependent solubility is crucial for maximizing the recovery of the purified product upon cooling.[1] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for their removal via hot filtration).[1]

The overall process can be broken down into two main stages:

  • Nucleation: The initial formation of small, stable crystalline aggregates (nuclei) from a supersaturated solution.

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.

The rate of cooling plays a critical role in determining the size and purity of the resulting crystals. Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice while rejecting impurities.

Solvent Selection for N-(2-chlorophenyl)-3-nitrobenzamide

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. N-(2-chlorophenyl)-3-nitrobenzamide is a polar molecule due to the presence of the amide and nitro functional groups. Following the "like dissolves like" principle, polar solvents are generally good candidates for its recrystallization.[1]

Recommended Solvents for Initial Screening:

A systematic screening of solvents is recommended to identify the optimal system for purification. The following table summarizes potential solvents for the recrystallization of N-(2-chlorophenyl)-3-nitrobenzamide.

SolventBoiling Point (°C)Polarity IndexSafety ConsiderationsRationale
Ethanol785.2FlammableOften a good choice for polar aromatic compounds.[1][2]
Methanol656.6Flammable, ToxicHigher polarity may increase solubility.
Acetonitrile826.2Flammable, ToxicKnown to give good results for amide purification.[2]
Ethyl Acetate774.3FlammableA moderately polar solvent.
Dichloromethane403.4Volatile, Suspected CarcinogenOften used in solvent pairs.[3]
n-Hexane690.0FlammableA non-polar anti-solvent.[3]
Water1009.0Non-toxicCan be used as an anti-solvent with polar organic solvents like ethanol.[1]

Crystallization Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be the first approach attempted. Ethanol or acetonitrile are good starting points.[2][4]

Methodology:

  • Dissolution: Place the crude N-(2-chlorophenyl)-3-nitrobenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Use a hot plate with a water or oil bath for even heating.

  • Achieving Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[5] Do not disturb the flask during this period.

  • Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

G cluster_workflow Single-Solvent Recrystallization Workflow Crude Product Crude Product Dissolve in min. hot solvent Dissolve in min. hot solvent Crude Product->Dissolve in min. hot solvent Step 1 Hot Filtration (optional) Hot Filtration (optional) Dissolve in min. hot solvent->Hot Filtration (optional) Step 2 Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Step 3 Ice Bath Ice Bath Slow Cooling->Ice Bath Step 4 Vacuum Filtration Vacuum Filtration Ice Bath->Vacuum Filtration Step 5 Wash with cold solvent Wash with cold solvent Vacuum Filtration->Wash with cold solvent Step 6 Dry Crystals Dry Crystals Wash with cold solvent->Dry Crystals Step 7 Pure Product Pure Product Dry Crystals->Pure Product

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Multi-Solvent (Solvent-Antisolvent) Recrystallization

This technique is useful when no single solvent has the desired solubility characteristics.[1] A common solvent pair for compounds of this nature is dichloromethane and n-hexane.[3]

Methodology:

  • Dissolution: Dissolve the crude N-(2-chlorophenyl)-3-nitrobenzamide in a minimal amount of a "good" solvent (e.g., dichloromethane) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (an anti-solvent, e.g., n-hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or upon further cooling.

  • Isolation and Drying: Follow steps 6-9 from the single-solvent protocol, washing with a mixture of the two solvents (in a ratio that favors the anti-solvent) or with the pure anti-solvent.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[1]
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent.Scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal; evaporate some of the solvent to increase concentration; cool in an ice bath.
Low Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent.Evaporate some of the solvent and re-cool; choose a solvent with a steeper solubility curve.
Poor Purity Inefficient removal of impurities; co-crystallization of impurities.Ensure slow cooling; perform a second recrystallization; consider using a different solvent system.

Characterization of Purified N-(2-chlorophenyl)-3-nitrobenzamide

The purity of the final product should be assessed to validate the success of the crystallization process. Standard analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Conclusion

Crystallization is a powerful and versatile technique for the purification of N-(2-chlorophenyl)-3-nitrobenzamide. By carefully selecting the solvent system and controlling the crystallization conditions, researchers can achieve high purity, which is essential for downstream applications in drug development and other areas of chemical synthesis. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for optimizing the purification of this important chemical intermediate.

G cluster_decision_tree Solvent Selection Decision Tree start Start: Crude Product screen_single Screen Single Solvents (e.g., Ethanol, Acetonitrile) start->screen_single good_solubility_diff Good solubility difference between hot and cold? screen_single->good_solubility_diff use_single_solvent Use Single-Solvent Recrystallization Protocol good_solubility_diff->use_single_solvent Yes screen_solvent_pair Screen Solvent Pairs (e.g., DCM/Hexane) good_solubility_diff->screen_solvent_pair No find_miscible_pair Find miscible pair (good/poor solvent)? screen_solvent_pair->find_miscible_pair use_multi_solvent Use Multi-Solvent Recrystallization Protocol find_miscible_pair->use_multi_solvent Yes re_evaluate Re-evaluate compound properties or consider chromatography find_miscible_pair->re_evaluate No

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of N-(2-chlorophenyl)-3-nitrobenzamide

Case ID: #RC-2585-22-0 Subject: Troubleshooting Purity and Phase Separation Issues in Benzanilide Derivatives Compound: N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 2585-22-0) Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #RC-2585-22-0 Subject: Troubleshooting Purity and Phase Separation Issues in Benzanilide Derivatives Compound: N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 2585-22-0) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary & Compound Profile

You are likely encountering difficulties purifying N-(2-chlorophenyl)-3-nitrobenzamide , a steric-heavy benzanilide formed via Schotten-Baumann coupling.[1][2] The presence of the ortho-chloro group on the aniline ring and the meta-nitro group on the benzoyl ring creates a molecule with unique solubility challenges.[1]

Common reported issues include "oiling out" (liquid-liquid phase separation) rather than crystallization, persistent yellow coloration from oxidation byproducts, and coprecipitation of unreacted 2-chloroaniline.[1][2]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Recrystallization
Structure Class Di-substituted BenzanilideHigh potential for intermolecular H-bonding; sensitive to solvent polarity.[1][2][3]
Melting Point ~140–145 °C (Est.)[1][2]If Solvent BP > MP (in solution), oiling out is thermodynamically favored.[1][2]
Solubility (Water) NegligibleWater is an excellent anti-solvent.[1][2]
Solubility (EtOH) High (Hot), Low (Cold)Ideal primary solvent, but requires strict temperature control.[1][2]
Key Impurities 2-chloroaniline (Liquid), 3-nitrobenzoic acidAmine oxidation causes color; Acid alters pH and solubility.[1][2]

Diagnostic Workflow

Before altering your solvent system, confirm your crude material's state using this decision matrix.

Recrystallization_Workflow Start Crude N-(2-chlorophenyl)-3-nitrobenzamide Check_TLC Check TLC (Ref: 2-chloroaniline) Start->Check_TLC Impurity_Type Identify Major Impurity Check_TLC->Impurity_Type Acid_Impurity High 3-nitrobenzoic acid Impurity_Type->Acid_Impurity Low Rf spot Amine_Impurity High 2-chloroaniline Impurity_Type->Amine_Impurity High Rf/UV active Clean_ish Mainly Product (Trace impurities) Impurity_Type->Clean_ish One major spot Action_Wash Pre-wash: Dissolve in EtOAc, wash with 1M NaHCO3 Acid_Impurity->Action_Wash Action_AcidWash Pre-wash: Dissolve in EtOAc, wash with 1M HCl Amine_Impurity->Action_AcidWash Recryst_Decision Select Solvent System Clean_ish->Recryst_Decision Action_Wash->Recryst_Decision Action_AcidWash->Recryst_Decision Method_A Method A: EtOH / Water (Standard) Recryst_Decision->Method_A Dry solid Method_B Method B: EtOAc / Hexane (If oiling occurs) Recryst_Decision->Method_B Sticky/Oily solid

Figure 1: Pre-purification diagnostic logic.[1][2] Proper chemical washing (Acid/Base) is required before crystallization to prevent impurity-driven oiling.[1][2]

Troubleshooting Guide: Specific Issues

Issue 1: The Product "Oils Out" Upon Cooling

Symptoms: Instead of crystals, you see oily droplets forming at the bottom of the flask or a milky emulsion.[1][2] Root Cause: The saturation temperature of your solution is higher than the melting point of the solvated product (or the impurity-depressed melting point).[2][4] This is common with ortho-substituted benzanilides due to steric disruption of the crystal lattice [1, 3].[1]

Corrective Protocol (The "Re-heat & Seed" Method):

  • Re-dissolve: Return the mixture to the heat source until the oil redissolves.

  • Add Solvent: Add 10-15% more of the good solvent (e.g., Ethanol).[1][2] This lowers the saturation temperature.[1]

  • Seed: Remove from heat. Once the temperature drops slightly (but is still clear), add a seed crystal of pure product. If none exists, scratch the glass vigorously with a glass rod to create nucleation sites.[1][2]

  • Slow Cool: Insulate the flask with a beaker or towel. Rapid cooling promotes oiling; slow cooling promotes lattice formation.[1]

Issue 2: Persistent Yellow/Orange Coloration

Symptoms: Product is chemically pure by NMR but retains a yellow hue.[1] Root Cause: Oxidation of trace 2-chloroaniline or nitro-group degradation.[1][2] These impurities are highly colored even at ppm levels.[1] Corrective Protocol:

  • Do NOT use metal spatulas if the solution is hot; nitro groups can reduce on active metal surfaces.[1]

  • Activated Charcoal:

    • Dissolve crude in hot Ethanol (not boiling).

    • Add Activated Charcoal (1-2% w/w).

    • Filter hot through a Celite pad.[1]

    • Proceed with crystallization.[1][4][5][6][7][8]

Issue 3: Low Yield

Symptoms: Mother liquor remains dark; very little solid recovers.[1] Root Cause: The ortho-chloro substituent increases lipophilicity, making the compound too soluble in pure Ethanol or Ethyl Acetate [2].[1][2] Corrective Protocol: You must use a binary solvent system (Solvent/Anti-solvent).[1][2]

  • Recommended Pair: Ethanol (Solvent) + Water (Anti-solvent).[1][2][5]

  • Alternative Pair: Ethyl Acetate (Solvent) + Hexanes (Anti-solvent).[1][2]

Validated Experimental Protocols

Protocol A: Standard Ethanol/Water Recrystallization

Best for: Dry, reasonably pure crude solids.[1][2]

  • Dissolution: Place 1.0 g of crude N-(2-chlorophenyl)-3-nitrobenzamide in a 50 mL Erlenmeyer flask.

  • Solvent Addition: Add 95% Ethanol (approx. 5-8 mL) and heat to boiling. Add ethanol dropwise until the solid just dissolves.

  • Saturation: Remove from heat. Add water (anti-solvent) dropwise until a faint turbidity (cloudiness) persists.[1][2][5]

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization: Allow to cool to room temperature undisturbed (2 hours), then place in an ice bath (0-4 °C) for 30 minutes.

  • Filtration: Vacuum filter. Wash with cold 50% EtOH/Water.[1]

Protocol B: The "Crash" Method (For Oiled/Sticky Crudes)

Best for: Material that failed Protocol A or contains high aniline content.[2]

  • Dissolution: Dissolve crude in minimum volume of Dichloromethane (DCM).

  • Precipitation: Slowly add Hexane (or Heptane) with vigorous stirring until a precipitate forms.

  • Evaporation: If oil forms, rotovap the DCM off slowly; the Hexane-rich environment forces the solid to crash out.[1]

  • Trituration: If the solid is sticky, sonicate in cold Hexane to remove surface impurities.[1][2]

Frequently Asked Questions (FAQ)

Q: Why is my melting point lower than the literature value (140°C)? A: This indicates trapped solvent or the presence of the ortho-chloroaniline starting material.[2] The ortho-substituent creates a "pocket" in the crystal lattice that traps solvent easily.[1] Dry your sample under high vacuum (0.1 mbar) at 60°C for 4 hours.

Q: Can I use Acetone? A: Acetone is generally too good a solvent for nitro-benzanilides.[1] You will likely experience low yields unless you use a very large volume of water as an anti-solvent, which risks oiling out [4].[1][2]

Q: The solution turned red during heating. What happened? A: This suggests the formation of an azo-linkage or Meisenheimer complex, often due to basic impurities (residual amine or caustic wash).[1][2] Ensure your crude is neutral (wash with 1M HCl) before heating.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1][2] (General reference for amide purification and Schotten-Baumann workup).

  • PubChem. N-(3-chlorophenyl)-3-nitrobenzamide Compound Summary. National Library of Medicine.[1] (Accessed 2024).[1][2] Note: Isomeric reference for solubility properties.

  • Nichols, L. Recrystallization: Troubleshooting - Oiling Out. Chemistry LibreTexts, 2022 . [1][2]

  • Tang, X. et al. Solubility of Benzanilide Crystals in Organic Solvents. J. Chem. Eng. Data, 2020 , 65(7), 3466–3474.[1][2] [1][2]

Sources

Optimization

Technical Support Center: Impurity Profiling for N-(2-chlorophenyl)-3-nitrobenzamide

Introduction: The Chemistry of Control Welcome to the technical support hub for N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 2585-22-0). As researchers, we often treat amide coupling as trivial.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Control

Welcome to the technical support hub for N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 2585-22-0). As researchers, we often treat amide coupling as trivial. However, the steric hindrance introduced by the ortho-chloro group on the aniline ring significantly reduces nucleophilicity, altering the kinetic landscape of the reaction.

This guide moves beyond basic synthesis; it focuses on the causality of failure . In this specific Schotten-Baumann type acylation, the competition between the desired aminolysis and the parasitic hydrolysis of the acid chloride is the primary generator of impurities. This guide provides self-validating protocols to identify, quantify, and eliminate these contaminants.

Module 1: Reaction Pathways & Impurity Genesis

Understanding where impurities come from is the first step in elimination. The diagram below maps the desired pathway against the two most common failure modes: Hydrolysis (Process Impurity A) and Stalled Reaction (Process Impurity B).

Visualizing the Chemical Network

ReactionNetwork SM1 3-Nitrobenzoyl Chloride (Electrophile) INT Tetrahedral Intermediate SM1->INT + SM2 IMP_A Impurity A: 3-Nitrobenzoic Acid (Hydrolysis) SM1->IMP_A + H2O (Fast) IMP_C Impurity C: Symmetrical Anhydride SM1->IMP_C + IMP_A (Low Water) SM2 2-Chloroaniline (Nucleophile) SM2->INT H2O Moisture (Contaminant) PROD N-(2-chlorophenyl)- 3-nitrobenzamide (Target) INT->PROD - HCl IMP_B Impurity B: Unreacted 2-Chloroaniline (Stalled) INT->IMP_B Incomplete Conversion

Figure 1: Reaction network showing the competition between product formation and hydrolytic degradation.

Module 2: The "Usual Suspects" (Common Impurities)

The following table summarizes the physicochemical profiles of the most frequent impurities. Use this data to calibrate your HPLC and interpret NMR spectra.

Impurity Data Profile
Impurity IDCompound NameOriginRelative Retention (RRT)*Key 1H NMR Signal (DMSO-d6)Remediation Strategy
Impurity A 3-Nitrobenzoic AcidHydrolysis of Acid Chloride~0.4 - 0.6 (Polar)~13.5 ppm (Broad s, COOH)Wash with sat. NaHCO₃
Impurity B 2-ChloroanilineUnreacted Starting Material~0.8 - 0.9~5.4 ppm (s, NH₂)Wash with 1M HCl
Impurity C 3-Nitrobenzoic AnhydrideCoupling Side Reaction~1.5 - 1.8 (Non-polar)Split aromatic region (Symm.)Recrystallization (EtOH)
Impurity D 4-Nitro isomerUpstream Contaminant~1.0 (Co-elutes often)Distinct AA'BB' patternSource Control (Check SM purity)

*RRT is approximate based on a standard C18 Reverse Phase method (Water/ACN).

Module 3: Troubleshooting & FAQs

This section addresses specific analytical anomalies reported by researchers.

Q1: "I see a large peak at the solvent front (dead time) in my HPLC. Is this my product decomposing?"

Diagnosis: No. This is likely Impurity A (3-Nitrobenzoic Acid) or residual coupling reagents.

  • The Science: The carboxylic acid is highly polar. In standard reverse-phase conditions (low pH), it may retain slightly, but if your mobile phase is neutral, it ionizes (carboxylate) and elutes immediately.

  • The Fix:

    • Run a blank injection of your solvent.

    • Wash your organic reaction layer thoroughly with saturated NaHCO₃ (3x).

    • Acidify the aqueous wash to pH 2; if a precipitate forms, it confirms the presence of the acid impurity [1].

Q2: "The reaction stalls at 80% conversion. Adding more acid chloride doesn't help."

Diagnosis: You are likely experiencing Protonation Lock .

  • The Science: The reaction produces HCl. 2-chloroaniline is a weak base, but it can still be protonated by the HCl byproduct to form the hydrochloride salt. The salt is non-nucleophilic and cannot react.

  • The Fix:

    • Ensure you are using a scavenger base (Triethylamine or Pyridine) in at least 1.1 equivalents .

    • Pro-Tip: If using a biphasic system (Schotten-Baumann), ensure vigorous stirring to maximize interfacial surface area [2].

Q3: "My product has a double melting point or a wide range."

Diagnosis: Presence of Impurity C (Symmetrical Anhydride) .

  • The Science: If water is present in trace amounts, it hydrolyzes one molecule of acid chloride to the acid. This acid then attacks another molecule of acid chloride to form the anhydride. This impurity is neutral and often co-crystallizes with the amide.

  • The Fix:

    • Recrystallize from hot Ethanol/Water (9:1). The anhydride is unstable in hot protic solvents and will hydrolyze back to the acid, which stays in the mother liquor.

Module 4: Validated Analytical Protocol

Do not rely on generic methods. The ortho-chloro substitution requires specific separation parameters to resolve the starting amine from the product.

HPLC Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Amide

    
    ) and 210 nm (End absorption).
    
  • Gradient:

Time (min)% A (Aq)% B (ACN)Event
0.09010Equilibration
15.01090Linear Gradient
20.01090Wash
21.09010Re-equilibration
Troubleshooting Decision Tree

Use this logic flow to resolve spectral anomalies.

Troubleshooting Start HPLC Anomaly Detected Q1 Is the impurity peak more polar (earlier) than product? Start->Q1 Res1 Likely 3-Nitrobenzoic Acid. Check aqueous workup pH. Q1->Res1 Yes Q2 Is the impurity peak less polar (later) than product? Q1->Q2 No Res2 Likely Symmetrical Anhydride or Bis-acylated species. Q2->Res2 Yes Q3 Does the peak have a similar UV spectrum to SM? Q2->Q3 No Res3 Unreacted Starting Material. Check stoichiometry. Q3->Res3 Yes

Figure 2: Logical workflow for identifying unknown peaks in HPLC.

Module 5: Purification Protocol (The "Self-Validating" Workflow)

This protocol includes "Checkpoints" where you must validate purity before proceeding.

  • Quench: Pour reaction mixture into ice-cold 1M HCl.

    • Checkpoint: The HCl converts unreacted 2-chloroaniline into its water-soluble salt.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1]

  • Acid Wash: Wash organic layer with 1M HCl (2x).

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).

    • Checkpoint: This removes 3-nitrobenzoic acid. Caution: Watch for CO₂ evolution.

  • Brine/Dry: Wash with brine, dry over MgSO₄, filter, and evaporate.

  • Recrystallization (Critical Step):

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to Room Temp, then 4°C.

    • Result: This removes trace anhydride and colored impurities [3].

References

  • Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2][3][4][5][6][7] PubChem Compound Summary for CID 101327, N-(3-chlorophenyl)-3-nitrobenzamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for N-(2-chlorophenyl)-3-nitrobenzamide Synthesis

Welcome to the technical support guide for the synthesis of N-(2-chlorophenyl)-3-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical parameter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-chlorophenyl)-3-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of solvent selection for this specific acylation reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses foundational questions regarding the role of the solvent in the synthesis of N-(2-chlorophenyl)-3-nitrobenzamide from 2-chloroaniline and 3-nitrobenzoyl chloride.

Q1: What is the primary reaction mechanism, and how does it influence solvent choice?

A: The synthesis of N-(2-chlorophenyl)-3-nitrobenzamide is a nucleophilic acyl substitution, specifically an N-acylation. This reaction is often conducted under Schotten-Baumann conditions, where an amine (2-chloroaniline) reacts with an acyl chloride (3-nitrobenzoyl chloride).[1][2] The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Therefore, a base (like triethylamine or pyridine) is required to neutralize the HCl.[4]

The ideal solvent must:

  • Dissolve Reactants: Adequately dissolve both 2-chloroaniline and 3-nitrobenzoyl chloride to ensure a homogenous reaction mixture.[3]

  • Be Inert: Not react with the highly electrophilic 3-nitrobenzoyl chloride. Protic solvents like alcohols or water are generally avoided as they can compete with the amine, leading to unwanted ester or carboxylic acid byproducts.

  • Accommodate the Base: Be compatible with the chosen acid scavenger.

Aprotic solvents are the most common and effective choice for this transformation.[1]

Q2: Which solvents are recommended as a starting point for this reaction?

A: For initial trials, anhydrous aprotic solvents are highly recommended. Excellent starting points include:

  • Dichloromethane (DCM): Often the first choice due to its excellent ability to dissolve a wide range of organic compounds, its relatively low boiling point (40 °C) for easy removal, and its inertness under these reaction conditions.[5]

  • Tetrahydrofuran (THF): Another excellent choice, slightly more polar than DCM, which can sometimes improve the solubility of polar starting materials or intermediates.[5]

  • Acetonitrile (ACN): A polar aprotic solvent that can be beneficial if reactant solubility is an issue in DCM or THF.[5]

It is crucial to use anhydrous grades of these solvents to prevent the hydrolysis of the 3-nitrobenzoyl chloride.

Q3: How does solvent polarity impact the reaction rate and yield?

A: Solvent polarity can play a crucial role. The reaction proceeds through a charged, tetrahedral intermediate. Polar solvents can stabilize this intermediate, potentially increasing the reaction rate. However, the effect is not always linear, and empirical testing is necessary. While highly polar solvents like Dimethylformamide (DMF) can be used, especially for less reactive anilines, they have higher boiling points, making them more difficult to remove during workup.[5] For this specific reaction, moderately polar aprotic solvents like DCM or THF usually provide the best balance of reaction rate, solubility, and ease of handling.[6]

Q4: Can solvent-free conditions be used for this type of acylation?

A: While some Friedel-Crafts acylations can be performed under solvent-free conditions, it is less common for this specific amide synthesis.[7][8] The reaction is often exothermic, and a solvent helps to dissipate heat and control the reaction temperature.[] Furthermore, ensuring a homogenous mixture of the solid/liquid reactants without a solvent can be challenging, potentially leading to incomplete reactions and lower yields.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: The reaction is sluggish or fails to go to completion.

  • Probable Cause 1: Poor Solubility. One or both of your starting materials may not be fully dissolved in the chosen solvent.[3][10]

    • Solution:

      • Confirm Solubility: Before running the reaction, check the solubility of 2-chloroaniline and 3-nitrobenzoyl chloride in your chosen solvent.

      • Switch to a More Polar Solvent: If solubility in DCM is low, try a more polar aprotic solvent like THF or acetonitrile. For very stubborn cases, consider DMF, but be mindful of purification challenges.[5]

      • Gentle Heating: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase both solubility and reaction rate. Use caution, as higher temperatures can also promote side reactions.

  • Probable Cause 2: Amine Protonation. The HCl byproduct is neutralizing your starting amine.[3]

    • Solution: Ensure you are using at least one full equivalent of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Using a slight excess (1.1-1.2 equivalents) is common practice to ensure complete neutralization.[5]

Problem 2: Significant formation of 3-nitrobenzoic acid is observed.

  • Probable Cause: Hydrolysis of 3-nitrobenzoyl chloride. This is a clear indication of water contamination in your reaction.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvent is freshly distilled or from a sealed, anhydrous-grade bottle.

      • Dry Glassware: Thoroughly dry all glassware in an oven before use.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, especially if the reaction is run for an extended period.[5]

Problem 3: The isolated product is an oil or difficult to purify.

  • Probable Cause 1: Residual High-Boiling Solvent. If you used a solvent like DMF, it can be difficult to remove completely and may result in an oily product.

    • Solution: After initial concentration, co-evaporate the product with a lower-boiling solvent like toluene or heptane under reduced pressure to azeotropically remove residual high-boiling solvents.

  • Probable Cause 2: Presence of Side Products. Unreacted starting materials or byproducts can interfere with crystallization.

    • Solution:

      • Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the base and any unreacted amine, followed by a weak base (e.g., saturated NaHCO₃) to remove any 3-nitrobenzoic acid, and finally with brine.[5]

      • Recrystallization/Chromatography: If impurities persist, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

Section 3: Methodologies & Data

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis of N-(2-chlorophenyl)-3-nitrobenzamide.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloroaniline (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Dissolve 3-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol to yield N-(2-chlorophenyl)-3-nitrobenzamide.

Solvent Selection Summary Table
SolventDielectric Constant (Polarity)Boiling Point (°C)AdvantagesDisadvantages
Dichloromethane (DCM) 9.140Excellent solubility for many organics; low boiling point; inert.Halogenated solvent; relatively volatile.
Tetrahydrofuran (THF) 7.566Good general solvent; slightly more polar than DCM.Can form peroxides upon storage; higher boiling point than DCM.
Ethyl Acetate (EtOAc) 6.077Less toxic alternative to DCM; good solvent for workup.Susceptible to hydrolysis by strong acid/base; lower solvating power for some salts.
Acetonitrile (ACN) 37.582Polar aprotic; good for dissolving polar reactants/salts.Higher boiling point; can be more difficult to remove.
Dimethylformamide (DMF) 36.7153Highly polar aprotic; excellent solvating power.Very high boiling point; difficult to remove; potential for side reactions at high temp.

Section 4: Visualized Workflows

Solvent Selection Workflow Diagram

This diagram outlines a logical workflow for selecting and optimizing the reaction solvent.

Solvent_Selection_Workflow start Start: Synthesize N-(2-chlorophenyl)-3-nitrobenzamide screening Step 1: Initial Solvent Screening (Anhydrous) start->screening solvents Select starting solvent: DCM, THF, or ACN screening->solvents solubility_check Step 2: Check Reactant Solubility (Small scale test) solvents->solubility_check is_soluble Are both reactants fully soluble? solubility_check->is_soluble is_soluble->screening No, try another run_reaction Step 3: Run Small-Scale Reaction (Monitor by TLC) is_soluble->run_reaction Yes outcome Evaluate Outcome run_reaction->outcome good_conversion Good Conversion (>90%) outcome->good_conversion Clean low_conversion Low Conversion (<90%) outcome->low_conversion Incomplete side_products Side Products (e.g., Hydrolysis) outcome->side_products Impure scale_up Step 4: Proceed to Scale-Up & Purification good_conversion->scale_up optimize_polarity Action: Increase Solvent Polarity (e.g., ACN or DMF) or Gently Heat low_conversion->optimize_polarity check_anhydrous Action: Verify Anhydrous Conditions (Dry solvent, inert atm.) side_products->check_anhydrous optimize_polarity->run_reaction check_anhydrous->run_reaction end End: Pure Product scale_up->end

Caption: A decision workflow for optimizing solvent choice.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.
  • International Journal of Chemical Studies. (2015).
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • BenchChem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
  • RSC Publishing. (2023).
  • Frontiers. (n.d.).
  • ResearchGate. (2021). Why did my amide synthesis does not work?.
  • BOC Sciences. (2024).
  • BenchChem. (n.d.). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery.
  • RSC Publishing. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ).
  • Reddit. (2021).
  • Semantic Scholar. (n.d.).
  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Quora. (2020).
  • Chemguide. (n.d.).
  • Chemistry Steps. (n.d.).
  • BenchChem. (n.d.). N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis and Potential Applications.
  • Master Organic Chemistry. (2018).

Sources

Optimization

Technical Support Center: Navigating the Solubility of N-(2-chlorophenyl)-3-nitrobenzamide

Welcome to the dedicated support resource for N-(2-chlorophenyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address the inherent solubility cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for N-(2-chlorophenyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address the inherent solubility challenges of this compound in aqueous media. As Senior Application Scientists, we have synthesized fundamental physicochemical principles with proven laboratory techniques to provide you with a comprehensive troubleshooting framework.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of N-(2-chlorophenyl)-3-nitrobenzamide.

Q1: What are the primary structural features of N-(2-chlorophenyl)-3-nitrobenzamide that contribute to its poor aqueous solubility?

A: The low aqueous solubility of N-(2-chlorophenyl)-3-nitrobenzamide is primarily dictated by its molecular structure. The molecule possesses a high degree of aromaticity from the two phenyl rings and a non-polar chlorophenyl group. These features result in a significant hydrophobic character. Furthermore, the nitro group, while polar, contributes to a high crystal lattice energy, making it difficult for water molecules to effectively solvate and break apart the solid-state structure. The predicted LogP (a measure of lipophilicity) for this compound is high, indicating a strong preference for a non-polar environment over an aqueous one.

Q2: I've prepared a stock solution in DMSO. Why does my compound precipitate when I dilute it into my aqueous cell culture medium or buffer?

A: This is a common phenomenon known as "precipitation upon dilution." Your stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) can hold a high concentration of the compound. However, when this solution is introduced into an aqueous environment, the overall solvent composition changes dramatically. The solubility of N-(2-chlorophenyl)-3-nitrobenzamide is significantly lower in the final aqueous medium. Once the concentration exceeds its thermodynamic solubility limit in this new environment, the compound will precipitate out of the solution.

Q3: Can I just heat the aqueous solution to dissolve more of the compound?

A: While heating can transiently increase the solubility of many compounds, it is generally not a recommended practice for N-(2-chlorophenyl)-3-nitrobenzamide without further characterization. Heating can lead to the degradation of the compound, especially given the presence of the nitro and amide functional groups. Furthermore, upon cooling to the experimental temperature (e.g., 37°C for cell culture), the compound will likely precipitate out, leading to inaccurate and non-reproducible concentrations.

Q4: What is the maximum percentage of DMSO I should use in my final aqueous solution?

A: The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) for most cell-based assays, as higher concentrations can have cytotoxic effects and may influence experimental outcomes. The exact tolerance will depend on the specific cell line and assay being used. It is always best practice to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides a structured approach to systematically address and overcome the solubility challenges of N-(2-chlorophenyl)-3-nitrobenzamide.

Issue 1: Initial Dissolution Failure in Aqueous Buffers

Question: I am unable to dissolve N-(2-chlorophenyl)-3-nitrobenzamide directly in my phosphate-buffered saline (PBS) for an upcoming experiment. What is my first step?

Answer: Direct dissolution of highly hydrophobic compounds like N-(2-chlorophenyl)-3-nitrobenzamide in aqueous buffers is often unsuccessful. The recommended approach involves the use of a co-solvent system.

Workflow for Co-Solvent System Selection:

cluster_0 Solubility Troubleshooting Workflow A Start: Undissolved Compound in Aqueous Buffer B Prepare High-Concentration Stock in 100% Organic Solvent (e.g., DMSO, DMF, Ethanol) A->B Step 1 C Perform Serial Dilution into Final Aqueous Medium B->C Step 2 D Observe for Precipitation (Visual Inspection, Microscopy) C->D Step 3 E Precipitation Observed? D->E Step 4 F Acceptable Solution (No Precipitation) E->F No G Reduce Stock Concentration or Final Concentration E->G Yes G->C Re-attempt H Explore Advanced Formulation Strategies G->H If still failing

Caption: A decision-making workflow for initial solubilization attempts.

Detailed Protocol: Preparation of a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of N-(2-chlorophenyl)-3-nitrobenzamide in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can be applied for a short period. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Compound Stability and Solubility in Complex Media

Question: My compound seems to be crashing out of my cell culture medium over the course of a 24-hour experiment. How can I improve its stability in solution?

Answer: The components of cell culture media, such as proteins and salts, can affect the solubility of your compound. The presence of serum proteins can sometimes aid in solubilization.

Strategies for Enhancing Solubility in Media:

StrategyMechanism of ActionKey Considerations
Use of Serum Serum proteins, particularly albumin, can bind to hydrophobic compounds, effectively acting as a carrier and increasing their apparent solubility.The binding is non-covalent and reversible. The free concentration of the compound may be lower than the total concentration.
pH Adjustment While N-(2-chlorophenyl)-3-nitrobenzamide does not have readily ionizable groups, subtle pH shifts can influence interactions with media components.Ensure the final pH is compatible with your experimental system (e.g., cell viability). This is generally a less effective method for non-ionizable compounds.
Formulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that are water-soluble.The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) and the stoichiometry of the complex are critical.

Protocol: Formulation with HP-β-CD (Hydroxypropyl-β-cyclodextrin)

  • Prepare Cyclodextrin Solution: Dissolve an excess of HP-β-CD in your desired aqueous buffer (e.g., a 2:1 molar ratio of HP-β-CD to your compound).

  • Add Compound: Add the N-(2-chlorophenyl)-3-nitrobenzamide to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

Issue 3: Low Bioavailability in Cell-Based Assays

Question: I have a visually clear solution, but my compound is showing lower than expected activity in my cell-based assay. Could this be a solubility issue?

Answer: Yes, even in a visually clear solution, the compound may exist as nano-sized aggregates rather than being truly monomerically dissolved. These aggregates can have reduced bioavailability and may not effectively cross cell membranes.

Investigative Workflow for Bioavailability Issues:

cluster_1 Bioavailability Troubleshooting A Start: Low Biological Activity Despite 'Clear' Solution B Characterize Solution: Dynamic Light Scattering (DLS) to detect nano-aggregates A->B Step 1 C Aggregates Detected? B->C Step 2 D Reformulate using a different solubilization technique (e.g., Cyclodextrins, Surfactants) C->D Yes E No Aggregates Detected C->E No G Re-evaluate Biological Activity D->G Step 3 F Investigate other mechanisms: - Cell permeability - Compound degradation - Target engagement E->F Proceed to

Caption: A workflow for diagnosing low bioavailability in cellular assays.

Advanced Solubilization Approaches:

For particularly challenging cases, more advanced formulation strategies may be necessary:

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous media. It is crucial to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify their compatibility with the experimental system.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymeric carrier. The resulting amorphous solid has a higher apparent solubility and faster dissolution rate compared to the crystalline form. This is a more complex approach typically employed in later-stage drug development.

Part 3: Summary of Recommended Starting Formulations

Formulation ApproachComponentsIdeal Use CaseCautions
Co-Solvent System N-(2-chlorophenyl)-3-nitrobenzamide, DMSO, Aqueous BufferInitial screening, in vitro assaysFinal DMSO concentration should be <0.5%. Risk of precipitation upon dilution.
Cyclodextrin Inclusion Complex N-(2-chlorophenyl)-3-nitrobenzamide, HP-β-CD, Aqueous BufferCell-based assays, in vivo studies where DMSO is not desiredRequires optimization of the drug:cyclodextrin ratio. May alter the free drug concentration.
Surfactant Micelles N-(2-chlorophenyl)-3-nitrobenzamide, Tween® 80, Aqueous BufferWhen high concentrations are needed and co-solvents failPotential for cell toxicity from the surfactant. Must work above the CMC.

References

  • Title: The role of serum albumin in drug delivery Source: Journal of Controlled Release URL: [Link]

  • Title: Cyclodextrins as pharmaceutical solubilizing excipients Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Amorphous Solid Dispersions: A Robust Platform to Address Bioavailability Challenges Source: Trends in Pharmacological Sciences URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development: Purity Profiling of N-(2-chlorophenyl)-3-nitrobenzamide

Executive Summary This guide presents a comparative analysis of a high-efficiency Core-Shell Phenyl-Hexyl HPLC method (The "Optimized Method") versus a traditional Porous C18 method (The "Generic Alternative") for the pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative analysis of a high-efficiency Core-Shell Phenyl-Hexyl HPLC method (The "Optimized Method") versus a traditional Porous C18 method (The "Generic Alternative") for the purity assessment of N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9).[1]

While generic C18 columns are the workhorse of pharmaceutical analysis, they often lack the pi-pi interaction selectivity required to fully resolve structurally similar nitro-aromatic impurities and positional isomers.[1] This guide demonstrates how leveraging phenyl-hexyl stationary phase chemistry significantly improves resolution (


) and peak symmetry for this specific hydrophobic amide.

Physicochemical Context & Impurity Profiling[1]

Effective method development begins with understanding the analyte's molecular behavior. N-(2-chlorophenyl)-3-nitrobenzamide is a hydrophobic amide formed by the acylation of 2-chloroaniline.[1]

Analyte Properties[1][2][3][4]
  • Structure: A benzamide core flanked by a 3-nitro group (electron-withdrawing) and a 2-chlorophenyl group (steric bulk/lipophilic).[1]

  • LogP: ~3.8 (High hydrophobicity).

  • pKa: The amide nitrogen is non-basic. The relevant pKa values belong to the potential impurities:

    • 2-Chloroaniline (Impurity A): pKa ~2.6 (Weak base).

    • 3-Nitrobenzoic acid (Impurity B): pKa ~3.4 (Weak acid).

Critical Separation Challenges
  • Hydrophobicity: The main peak will be strongly retained on standard RP columns, leading to long run times.

  • Tailing: Residual silanols on older silica columns can interact with the nitro group and the amide, causing peak tailing.

  • Selectivity: Separating the hydrolysis product (3-nitrobenzoic acid) from the starting material (2-chloroaniline) requires careful pH control.

Pathway Visualization: Impurity Origins

The following diagram maps the synthesis pathway and potential degradation points that dictate the impurity profile.

SynthesisPathway Start1 3-Nitrobenzoyl Chloride (Reagent) Product N-(2-chlorophenyl)-3-nitrobenzamide (Target Analyte) Start1->Product Acylation Side1 3-Nitrobenzoic Acid (Hydrolysis/Impurity B) Start1->Side1 Hydrolysis (H2O) Start2 2-Chloroaniline (Reagent/Impurity A) Start2->Product Product->Start2 Degradation Product->Side1 Degradation (Acid/Base)

Figure 1: Synthesis pathway showing the origin of critical impurities (2-chloroaniline and 3-nitrobenzoic acid) relative to the target analyte.[1]

Experimental Protocol: The Optimized Method

This protocol utilizes a Core-Shell Phenyl-Hexyl column. The phenyl ring in the stationary phase provides unique selectivity for the nitro-aromatic analyte through pi-pi interactions, which is absent in standard alkyl (C18) chains.

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Column Temperature: 40°C (Reduces backpressure, improves mass transfer).

  • Flow Rate: 1.2 mL/min.

Stationary Phase Selection
  • Optimized Column: Kinetex® Phenyl-Hexyl, 2.6 µm, 100 x 4.6 mm (Core-Shell).[1]

  • Alternative Column: Standard C18, 5 µm, 150 x 4.6 mm (Fully Porous).

Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH suppresses the ionization of 3-nitrobenzoic acid (keeping it neutral/retained) and ensures 2-chloroaniline is ionized (eluting early), maximizing separation.[1]

  • Solvent B: Acetonitrile (ACN).

Gradient Program (Optimized)
Time (min)% Solvent BEvent
0.030Initial equilibration
1.030Isocratic hold for polar impurities
8.090Linear ramp to elute hydrophobic product
10.090Wash
10.130Re-equilibration
13.030Stop

Comparative Performance Analysis

The following data compares the performance of the optimized core-shell method against the generic C18 alternative.

Quantitative Comparison
MetricGeneric C18 (5 µm)Optimized Phenyl-Hexyl (2.6 µm)Improvement
Run Time 25.0 min13.0 min48% Faster
Resolution (Rs) (Impurity A vs B)2.14.5> 2x Selectivity
Tailing Factor (Tf) (Main Peak)1.41.05Superior Symmetry
Theoretical Plates (N) ~8,000~18,000Higher Efficiency
Backpressure ~110 bar~280 barManageable increase
Analysis of Results
  • Selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The Phenyl-Hexyl phase engages in pi-pi stacking with the nitro-aromatic rings of the analyte and impurities. This pulls the 3-nitrobenzoic acid away from the solvent front more effectively than C18, which relies solely on hydrophobic partitioning.
    
  • Efficiency: The 2.6 µm core-shell particles provide a shorter diffusion path, resulting in sharper peaks and higher sensitivity for trace impurities.[1]

  • Speed: The optimized gradient on a shorter column maintains resolution while halving the solvent consumption and analysis time.

Method Development Logic Flowchart

This diagram illustrates the decision-making process used to arrive at the optimized conditions, ensuring a self-validating workflow.

MethodLogic Step1 Analyte Assessment (Hydrophobic, Nitro-Aromatic) Step2 Select Stationary Phase Step1->Step2 Choice1 C18 (Generic) Step2->Choice1 Baseline Choice2 Phenyl-Hexyl (Specific) Step2->Choice2 Pi-Pi Interaction Step3 pH Optimization Choice2->Step3 pH_High pH > 4.0 (Acid Ionized, Elutes in Void) Step3->pH_High Poor Resolution pH_Low pH 2.7 (Formic Acid) (Acid Neutral, Retained) Step3->pH_Low Optimal Retention Final Final Method: Core-Shell Phenyl-Hexyl pH 2.7 Gradient pH_Low->Final

Figure 2: Decision tree highlighting the critical selection of stationary phase and pH to address specific analyte properties.

Validation & System Suitability

To ensure the method remains robust (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every sample set:

  • Resolution (

    
    ):  > 2.0 between 2-Chloroaniline and 3-Nitrobenzoic acid.
    
  • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  < 1.2 for N-(2-chlorophenyl)-3-nitrobenzamide.
    
  • Precision: %RSD of peak area < 0.5% for 5 replicate injections of the standard.

Preparation of Standards[1][3][4]
  • Stock Solution: Dissolve 10 mg of N-(2-chlorophenyl)-3-nitrobenzamide in 10 mL ACN.

  • Impurity Spiking: Spike with 0.1% w/w of 2-chloroaniline and 3-nitrobenzoic acid to verify detection limits.

References

  • PubChem. (n.d.).[2][3] N-(3-chlorophenyl)-3-nitrobenzamide Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link][1]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved February 13, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(2-chlorophenyl)-3-nitrobenzamide

Abstract This guide provides an in-depth analysis of the gas-phase fragmentation behavior of N-(2-chlorophenyl)-3-nitrobenzamide, a molecule of interest in synthetic and medicinal chemistry. We will explore its character...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of N-(2-chlorophenyl)-3-nitrobenzamide, a molecule of interest in synthetic and medicinal chemistry. We will explore its characteristic fragmentation pathways under positive-mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) with Collision-Induced Dissociation (CID). A key focus will be a comparative analysis, demonstrating how subtle changes in isomeric structure—specifically, the position of the chloro substituent—can lead to diagnostic shifts in fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous structural elucidation of small organic molecules.

Introduction: The Imperative for Unambiguous Characterization

N-(2-chlorophenyl)-3-nitrobenzamide belongs to the benzanilide class of compounds, a scaffold present in numerous biologically active molecules. Its structure incorporates three key functionalities that dictate its fragmentation behavior: a nitroaromatic ring, a chlorinated aromatic ring, and a central amide linkage. The precise identification of this compound, and crucially, its distinction from structural isomers, is paramount in contexts ranging from quality control in synthesis to metabolite identification in drug discovery.

Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for this purpose, providing a molecular "fingerprint" based on how a molecule breaks apart under energetic conditions.[1] This guide will dissect the fragmentation of the title compound, explaining the chemical logic behind the observed product ions and comparing its fragmentation signature to that of its meta- and para-chloro isomers.

Experimental Design & Rationale

The choice of analytical technique is critical for obtaining meaningful fragmentation data. Here, we outline a robust protocol using Electrospray Ionization (ESI) coupled with a triple quadrupole or ion trap mass spectrometer for Collision-Induced Dissociation (CID) experiments.

Why ESI+ and CID?
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules like our target compound.[2] It imparts minimal excess energy during the ionization process, allowing for the generation of an abundant protonated molecule, [M+H]⁺, which can then be isolated for fragmentation analysis. The positive mode ([M+H]⁺) is selected due to the presence of the amide nitrogen, which is a ready site for protonation.

  • Collision-Induced Dissociation (CID): CID is a technique used to fragment selected ions in the gas phase.[3][4] The isolated [M+H]⁺ ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, causing the molecule to vibrate and ultimately break at its weakest bonds, yielding a reproducible spectrum of fragment ions.[4]

Detailed Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of N-(2-chlorophenyl)-3-nitrobenzamide in HPLC-grade methanol.

    • For infusion analysis, dilute the stock solution to 100 ng/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.[5]

  • Mass Spectrometer Infusion:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS1 (Full Scan) Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Scan Range: m/z 50-400

    • Objective: Identify the monoisotopic mass of the protonated molecule, [M+H]⁺. For C₁₃H₉ClN₂O₃, the expected monoisotopic mass is 276.03, so the [M+H]⁺ ion should appear at m/z 277.04.

  • MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 277.04) with an isolation window of 1-2 Da.

    • Collision Gas: Argon at a pressure of 1-2 mTorr.

    • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV). This is crucial because different fragmentation pathways may be favored at different energy levels. Low-energy CID can reveal initial, facile losses, while higher energies can induce more complex fragmentation.[3]

    • Scan Range: m/z 50-280

    • Objective: Generate a product ion spectrum that reveals the characteristic fragmentation pattern.

The Fragmentation Pathway of N-(2-chlorophenyl)-3-nitrobenzamide

Upon CID, the protonated molecule at m/z 277 undergoes a series of characteristic cleavages. The proposed fragmentation cascade is driven by the stability of the resulting ions and neutrals, primarily involving the amide bond and the substituents on the aromatic rings.

Key Fragmentation Pathways

The two most significant fragmentation pathways involve the cleavage of the amide C-N bond, a common fragmentation route for benzanilides.[6]

  • Pathway A: Formation of the 3-Nitrobenzoyl Cation. Cleavage of the amide bond to form the acylium ion is a dominant process. This results in the loss of the 2-chloroaniline moiety as a neutral molecule.

  • Pathway B: Formation of the Protonated 2-Chloroaniline Cation. The alternative amide bond cleavage results in the formation of the protonated 2-chloroaniline ion, with the 3-nitrobenzoic acid portion lost as a neutral species.

  • Pathway C: The "Ortho Effect" - Loss of Chlorine. A diagnostically significant fragmentation occurs due to the ortho position of the chlorine atom. This "proximity effect" or "ortho effect" involves an intramolecular cyclization, followed by the elimination of the substituent, in this case, a chlorine radical.[1][7] This pathway is often highly specific to ortho isomers.[8][9]

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_main Proposed Fragmentation of N-(2-chlorophenyl)-3-nitrobenzamide M [M+H]⁺ m/z 277 F1 3-Nitrobenzoyl Cation m/z 150 M->F1 Pathway A - C₆H₆ClN F2 Protonated 2-Chloroaniline m/z 128 M->F2 Pathway B - C₇H₄NO₃ F3 [M+H - Cl]⁺ m/z 242 M->F3 Pathway C Ortho Effect - Cl• F1_1 [C₆H₄NO]⁺ m/z 120 F1->F1_1 - NO F1_2 [C₆H₄]⁺ m/z 76 F1_1->F1_2 - CO

Figure 1: Proposed major fragmentation pathways for protonated N-(2-chlorophenyl)-3-nitrobenzamide under CID conditions.

Summary of Observed Ions

The following table summarizes the key ions expected in the MS/MS spectrum.

m/z (Observed)Proposed FormulaProposed Fragment IdentityPathway
277[C₁₃H₁₀ClN₂O₃]⁺Protonated Molecule [M+H]⁺-
242[C₁₃H₁₀N₂O₃]⁺[M+H - Cl]⁺ via cyclizationC (Ortho Effect)
150[C₇H₄NO₃]⁺3-Nitrobenzoyl cationA
128[C₆H₇ClN]⁺Protonated 2-chloroanilineB
120[C₇H₄NO]⁺[m/z 150 - NO]A
76[C₆H₄]⁺[m/z 120 - CO]A

Comparative Analysis: Distinguishing Isomers

The true analytical power of mass spectrometry is revealed when comparing the fragmentation of closely related isomers. The position of the chlorine atom on the aniline ring dramatically influences the fragmentation pattern, particularly the prevalence of the "ortho effect."

The Ortho vs. Meta vs. Para Isomers
  • N-(2-chlorophenyl)-3-nitrobenzamide (Ortho Isomer): As discussed, this isomer is expected to show a significant product ion at m/z 242 due to the loss of the chlorine atom via the ortho effect.[1][7] This cyclization-elimination mechanism is sterically favored when the substituent is in the ortho position.

  • N-(3-chlorophenyl)-3-nitrobenzamide (Meta Isomer): The chlorine atom is too far from the amide nitrogen to participate in a similar cyclization reaction. Therefore, the ion at m/z 242 ([M+H - Cl]⁺) is expected to be absent or of very low abundance. Its fragmentation will be dominated by the standard amide bond cleavages (Pathways A and B).

  • N-(4-chlorophenyl)-3-nitrobenzamide (Para Isomer): Like the meta isomer, the para isomer cannot undergo the ortho effect-driven cyclization. Its fragmentation pattern will be very similar to the meta isomer, dominated by the formation of the 3-nitrobenzoyl cation (m/z 150) and the protonated 4-chloroaniline (m/z 128).

Diagnostic Ion Comparison

The table below highlights the key diagnostic differences for identifying the correct isomer.

CompoundPrecursor Ion [M+H]⁺Amide Cleavage (Acylium Ion)Amide Cleavage (Aniline Ion)Diagnostic Ion (Ortho Effect)
Ortho Isomer 277m/z 150m/z 128m/z 242 ([M+H - Cl]⁺)
Meta Isomer 277m/z 150m/z 128Absent or negligible
Para Isomer 277m/z 150m/z 128Absent or negligible

This comparative data demonstrates that the presence of a significant ion at m/z 242 is a highly reliable marker for the ortho substitution pattern.

Conclusion

The fragmentation of N-(2-chlorophenyl)-3-nitrobenzamide is characterized by predictable amide bond cleavages and, most importantly, a diagnostic fragmentation pathway known as the "ortho effect." This results in the loss of a chlorine radical, producing a unique product ion (m/z 242) that is absent in the spectra of its meta and para isomers. By carefully selecting ionization and dissociation techniques and understanding the underlying fragmentation mechanisms, tandem mass spectrometry provides an unequivocal method for the structural confirmation and isomeric differentiation of this and related benzanilide compounds. This guide provides the experimental framework and interpretive logic necessary for researchers to apply these principles in their own analytical challenges.

References

  • BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261.
  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry, 27(5), 181-190.
  • Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. PubMed.
  • Ivanov, I., et al. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.
  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
  • Chemistry Learner. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube.
  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.
  • Borges, C., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(11), 1346-1354.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Bowen, R. D., et al. (2018). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Journal of the American Society for Mass Spectrometry, 29(10), 2068-2078.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation.

Sources

Validation

A Researcher's Guide to Comparing the Biological Efficacy of N-(2-chlorophenyl)-3-nitrobenzamide and Its Benzamide Analogs

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subject...

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subject of this guide, N-(2-chlorophenyl)-3-nitrobenzamide, combines the benzamide core with a chlorophenyl group and a nitro group, features that are known to influence the bioactivity of small molecules. Understanding the contribution of these structural motifs to the compound's overall efficacy is a key objective of the comparative analysis proposed herein.

This guide will delve into the practical aspects of assessing biological activity, focusing on two key areas where benzamide derivatives have shown promise: anticancer cytotoxicity and the inhibition of histone deacetylases (HDACs), a class of enzymes frequently dysregulated in cancer and other diseases. Furthermore, we will explore the potential modulation of the NF-κB signaling pathway, a critical regulator of cellular processes such as inflammation and apoptosis.

I. Experimental Framework for Comparative Efficacy

A robust comparison of N-(2-chlorophenyl)-3-nitrobenzamide and its analogs necessitates a multi-pronged experimental approach. The following protocols provide a detailed methodology for assessing cytotoxicity and target-specific inhibition.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2][3] This assay is a foundational step in determining the cytotoxic potential of novel compounds.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of N-(2-chlorophenyl)-3-nitrobenzamide and its benzamide analogs in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Shake the plates gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound. The IC₅₀ represents the concentration of a compound that is required for 50% inhibition of cell viability.

Data Presentation: Comparative Cytotoxicity

The results of the MTT assay should be summarized in a table for easy comparison of the cytotoxic potency of N-(2-chlorophenyl)-3-nitrobenzamide and its analogs.

CompoundStructureIC₅₀ (µM) on MCF-7IC₅₀ (µM) on A549IC₅₀ (µM) on HCT116
N-(2-chlorophenyl)-3-nitrobenzamideExperimental ValueExperimental ValueExperimental Value
Benzamide Analog 1Experimental ValueExperimental ValueExperimental Value
Benzamide Analog 2Experimental ValueExperimental ValueExperimental Value
Benzamide Analog 3Experimental ValueExperimental ValueExperimental Value
Doxorubicin (Positive Control)Reference ValueReference ValueReference Value

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Culture and Maintain Cancer Cell Lines cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds (48-72h Incubation) compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent (3-4h Incubation) treatment->mtt_addition solubilization Solubilize Formazan Crystals with DMSO mtt_addition->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of benzamide analogs using the MTT assay.

B. Histone Deacetylase (HDAC) Inhibition Assay

Many benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[4][5] An in vitro HDAC activity assay can determine if N-(2-chlorophenyl)-3-nitrobenzamide and its analogs exert their effects through this mechanism.

Experimental Protocol: Fluorometric HDAC Activity Assay

This protocol is based on the principle of a fluorogenic HDAC substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.[5]

  • Reagent Preparation:

    • Prepare the HDAC assay buffer, the fluorogenic HDAC substrate, and the developer solution according to the manufacturer's instructions (e.g., Epigenase™ HDAC Activity/Inhibition Assay Kit).[6]

    • Prepare a dilution series of the test compounds and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Procedure:

    • In a 96-well black plate, add the HDAC assay buffer, the test compounds or controls, and the purified HDAC enzyme (e.g., recombinant human HDAC1).

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development and Fluorescence Measurement:

    • Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate fluorometer with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value for each compound.

Data Presentation: Comparative HDAC Inhibition

CompoundStructureHDAC1 IC₅₀ (µM)
N-(2-chlorophenyl)-3-nitrobenzamideExperimental Value
Benzamide Analog 1Experimental Value
Benzamide Analog 2Experimental Value
Benzamide Analog 3Experimental Value
Trichostatin A (Positive Control)Reference Value

II. Elucidating the Mechanism of Action: NF-κB Signaling

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[7][8][9] Many anticancer agents exert their effects by modulating this pathway. Investigating the impact of N-(2-chlorophenyl)-3-nitrobenzamide and its analogs on NF-κB activation can provide valuable insights into their mechanism of action.

A common method to assess NF-κB activation is to measure the phosphorylation of its inhibitory subunit, IκBα, or the nuclear translocation of the p65 subunit using Western blotting or immunofluorescence, respectively.

NF-κB Signaling Pathway

G cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor 1. Binding ikk_complex IKK Complex receptor->ikk_complex 2. Activation nfkb_inactive Inactive NF-κB Complex (p50/p65/IκBα) ikk_complex->nfkb_inactive 3. Phosphorylation of IκBα ikba_p Phosphorylated IκBα proteasome Proteasomal Degradation ikba_p->proteasome 5. Ubiquitination & Degradation nfkb_active Active NF-κB (p50/p65) nfkb_nucleus Nuclear NF-κB nfkb_active->nfkb_nucleus 6. Nuclear Translocation ikba IκBα nfkb_inactive->nfkb_active 4. Dissociation dna DNA nfkb_nucleus->dna 7. DNA Binding gene_transcription Target Gene Transcription (Inflammation, Survival) dna->gene_transcription 8. Transcription

Caption: The canonical NF-κB signaling pathway, a potential target for benzamide derivatives.

III. Structure-Activity Relationship (SAR) Analysis

By systematically modifying the structure of the parent benzamide molecule and evaluating the biological activity of the resulting analogs, a structure-activity relationship (SAR) can be established. This analysis is crucial for understanding which chemical features are important for the desired biological effect and for guiding the design of more potent and selective compounds.

Key structural modifications to consider for SAR studies of N-(2-chlorophenyl)-3-nitrobenzamide could include:

  • Position of the chloro and nitro groups: Moving these substituents to different positions on the phenyl rings.

  • Nature of the substituents: Replacing the chloro group with other halogens (F, Br, I) or electron-donating/withdrawing groups. The nitro group could be replaced with other functionalities like an amino or cyano group.

  • Modifications to the amide linker: Introducing alkyl groups or other functionalities to the nitrogen atom of the amide.

IV. Conclusion and Future Directions

This guide provides a foundational framework for the comparative biological evaluation of N-(2-chlorophenyl)-3-nitrobenzamide and its benzamide analogs. By employing the detailed experimental protocols for assessing cytotoxicity and HDAC inhibition, researchers can generate the necessary data to compare the efficacy of these compounds. Further investigation into their effects on key signaling pathways, such as NF-κB, will provide a more complete understanding of their mechanisms of action.

The ultimate goal of such a comparative study is to identify lead compounds with potent and selective biological activity. The insights gained from the proposed experiments will be invaluable for the rational design and development of novel benzamide-based therapeutics.

V. References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

Sources

Comparative

Definitive Guide to Elemental Analysis Standards for N-(2-chlorophenyl)-3-nitrobenzamide

Executive Summary N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) is a critical intermediate in the synthesis of anticonvulsants, antimicrobials, and benzamide-based scaffolds. In drug development, validating the b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-chlorophenyl)-3-nitrobenzamide (CAS: 73544-83-9) is a critical intermediate in the synthesis of anticonvulsants, antimicrobials, and benzamide-based scaffolds. In drug development, validating the bulk purity and elemental identity of this compound is a mandatory step for structural confirmation and lot release.

This guide objectively compares the primary analytical methodologies used to establish the Elemental Analysis (EA) Standards for this specific compound. Unlike simple organic molecules, N-(2-chlorophenyl)-3-nitrobenzamide presents a "mixed-matrix" challenge: it contains both a halogen (Chlorine , ~12.8%) and a high-nitrogen nitro group (Nitro , ~10.1% Total N). This combination requires specific analytical protocols to prevent halogen interference during combustion and to ensure complete reduction of the nitro group.

We compare three distinct approaches:

  • Automated Combustion (CHN) + Flask Combustion (Halogen): The quantitative gold standard.

  • High-Resolution Mass Spectrometry (HRMS): The isotopic identity standard.

  • Energy Dispersive X-Ray Spectroscopy (EDS): The rapid screening alternative.

Theoretical Baseline & Acceptance Criteria

Before selecting an analytical method, the theoretical composition must be established as the absolute reference standard.

Compound: N-(2-chlorophenyl)-3-nitrobenzamide Formula: C₁₃H₉ClN₂O₃ Molecular Weight: 276.68 g/mol [1]

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (+/- 0.4%)
Carbon (C) 13156.1456.43% 56.03 – 56.83%
Hydrogen (H) 99.073.28% 2.88 – 3.68%
Nitrogen (N) 228.0110.13% 9.73 – 10.53%
Chlorine (Cl) 135.4512.81% 12.41 – 13.21%
Oxygen (O) 348.0017.35% N/A (Calculated by diff)

Critical Insight: The standard pharmaceutical acceptance criterion for EA is ±0.4% absolute difference from the theoretical value. For this compound, the Chlorine/Nitrogen ratio (1.26) is a critical internal check for synthesis fidelity.

Comparative Analysis of Analytical Methods

Method A: Automated CHN + Schöniger Flask Combustion (The Gold Standard)

Best For: Final purity validation, publication data, and establishing a reference standard.

  • Mechanism:

    • CHN: High-temperature combustion (>950°C) converts C to CO₂, H to H₂O, and N to N₂/NOx (reduced to N₂).

    • Cl (Schöniger): Sample is burned in an oxygen-rich flask; gases are absorbed in an alkaline solution, followed by potentiometric titration with AgNO₃.

  • Performance:

    • Accuracy: Highest (>99.5% recovery).

    • Interference Handling: The primary challenge is the Cl atom. In standard CHN analyzers, halogens can react with the copper reduction tube, shortening its life or forming volatile copper halides. Protocol Modification: Use a tungsten trioxide (WO₃) or silver wool trap to sequester halogens during CHN analysis.

Method B: High-Resolution Mass Spectrometry (HRMS)

Best For: Molecular formula confirmation and isotopic pattern matching.

  • Mechanism: Electrospray Ionization (ESI) or APCI followed by TOF or Orbitrap detection.

  • Performance:

    • Precision: <5 ppm mass error.

    • Isotopic Pattern: The naturally occurring ³⁵Cl and ³⁷Cl isotopes create a distinct 3:1 intensity ratio in the mass spectrum (M and M+2 peaks).

    • Limitation: HRMS proves identity but not bulk purity. A sample can be 80% pure and still show a perfect HRMS peak. It cannot replace Combustion Analysis for quantitative "purity" claims.

Method C: Energy Dispersive X-Ray Spectroscopy (EDS)

Best For: Rapid, non-destructive screening of solid powder.

  • Mechanism: Electron beam excitation generates characteristic X-rays.

  • Performance:

    • Speed: <5 minutes.

    • Limitation: Semi-quantitative. Standard error is often ±1-2%, which is outside the ±0.4% pharma requirement. It is excellent for checking if the Cl is present but poor for proving the exact stoichiometry.

Table 2: Comparative Performance Matrix
FeatureMethod A: Combustion (CHN/Cl) Method B: HRMS Method C: EDS
Primary Output % Weight Composition (Purity)Exact Mass & Formula (Identity)Atomic Ratio (Screening)
Precision High (±0.3%)Ultra-High (<5 ppm)Low (±2-5%)
Sample Req. 2–5 mg (Destructive)<1 mg (Destructive)1–10 mg (Non-destructive)
Cl Detection Quantitative (Titration)Isotopic Pattern (Qualitative)Element Peak (Qualitative)
Cost/Run Moderate (

)
High (

$)
Low ($)
Verdict Required for Standards Required for Structure Optional Screening

Selection of Calibration Standards

When analyzing N-(2-chlorophenyl)-3-nitrobenzamide, the choice of the calibration reference material (the substance used to calibrate the instrument) is vital. You must match the "combustion difficulty" of your analyte.

  • Option 1: Acetanilide (C₈H₉NO)

    • Status: The universal standard.

    • Risk:[2] Easy to burn. Does not account for the halogen interference or the high oxidation demand of the nitro group.

  • Option 2: o-Chlorobenzoic Acid (C₇H₅ClO₂)

    • Status:Recommended.

    • Why: Contains Chlorine.[2][3][4][5][6][7][8][9] It calibrates the instrument's ability to handle halogenated gases and verifies that the halogen traps (Ag/WO₃) are functioning correctly.

  • Option 3: 2,4-Dinitrochlorobenzene

    • Status: High-Performance Standard.

    • Why: Matches both the Nitro and Chloro functionalities. Use this if Method A yields inconsistent Nitrogen results.

Detailed Experimental Protocol (Method A)

This protocol describes the validation of N-(2-chlorophenyl)-3-nitrobenzamide using a Schöniger Oxygen Flask for Chlorine and a CHN Analyzer for the organic backbone.

Part I: CHN Analysis (Automated)
  • Preparation: Dry the sample of N-(2-chlorophenyl)-3-nitrobenzamide at 105°C for 2 hours to remove occluded solvent.

  • Weighing: Accurately weigh 2.000 ± 0.005 mg into a tin capsule.

  • Additive: Add ~5 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Reasoning: WO₃ acts as a combustion aid and helps prevent the formation of volatile chlorine byproducts that could interfere with the N₂ detector.

  • Combustion: Run at 980°C with O₂ injection.

  • Calibration: Bracket every 10 samples with o-Chlorobenzoic Acid standards.

Part II: Chlorine Analysis (Schöniger Flask)
  • Setup: Use a 500 mL thick-walled iodine flask with a platinum sample carrier.

  • Absorbent: Add 10 mL of 1.0 M NaOH + 3 drops of 30% H₂O₂ (to reduce any formed Cl₂ gas back to Cl⁻).

  • Combustion:

    • Weigh 15-20 mg of sample onto ashless filter paper.

    • Flush flask with 100% Oxygen.

    • Ignite and immediately invert the flask.

  • Absorption: Shake vigorously for 5 minutes. Allow to stand for 30 minutes.

  • Titration:

    • Acidify with HNO₃.

    • Titrate with 0.01 M AgNO₃ using a potentiometric silver electrode.

    • Endpoint: Sharp change in potential (mV).

Visualization of Analytical Workflow

The following diagrams illustrate the decision logic and the specific workflow for validating this compound.

Diagram 1: Analytical Decision Tree

DecisionTree Start Start: N-(2-chlorophenyl)-3-nitrobenzamide Sample Goal Define Goal Start->Goal Identity Confirm Structure/Formula Goal->Identity R&D Stage Purity Confirm Bulk Purity (>98%) Goal->Purity QC/Release Screening Quick Check (Synthesis Monitoring) Goal->Screening In-Process HRMS Method B: HRMS (ESI+) Check for Cl Isotope Pattern (3:1) Identity->HRMS CHN Method A: Combustion Analysis (CHN + Halogen Flask) Purity->CHN EDS Method C: EDS/XRF Check Cl/N Ratio Screening->EDS Result_ID Pass: Correct Mass & Isotopes HRMS->Result_ID Result_Pure Pass: Elements within +/- 0.4% CHN->Result_Pure

Caption: Decision tree for selecting the appropriate analytical method based on the stage of drug development.

Diagram 2: Chlorine Interference Management Logic

InterferenceLogic Sample Sample: C13H9ClN2O3 Combustion Combustion (980°C) Sample->Combustion Gases Gases: CO2, H2O, N2, Cl2, HCl Combustion->Gases Trap Trap Selection Gases->Trap NoTrap Standard Cu Reduction Trap->NoTrap Incorrect WithTrap WO3 Additive + Ag Wool Trap->WithTrap Correct Fail Error: CuCl2 forms (Low N results, Instrument Damage) NoTrap->Fail Success Success: Cl sequestered as AgCl Pure N2 detected WithTrap->Success

Caption: Mechanism for preventing Chlorine interference during the CHN analysis of nitrobenzamides.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101327, N-(3-chlorophenyl)-3-nitrobenzamide. (Note: Isomer reference for physical properties). Retrieved from [Link]

  • Dimitrova, D., et al. (2024). Synthesis and Characterization of N-(3-chlorophenethyl)-4-nitrobenzamide.[10] Molbank, 2024(2), M1802.[10] (Provides synthesis and NMR/MS characterization protocols for similar nitrobenzamides). Retrieved from [Link]

  • ASTM International. ASTM D5808 - Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry. (Standard protocol for organic chloride determination).[3][4] Retrieved from [Link]

  • Analytik Jena (2020). Combustion Analysis vs. Spectrometric Methods for C/S and O/N/H Measurements. AZoM.[4][11] (Comparison of analytical techniques). Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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